2-(m-Tolyl)thiazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSDKJVLVWGYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554456 | |
| Record name | 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92422-79-2 | |
| Record name | 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(m-Tolyl)thiazole-4-carbaldehyde molecular structure
An In-depth Technical Guide to 2-(m-Tolyl)thiazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this compound. Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry and materials science. This document details the physicochemical properties, a representative synthetic protocol, and the spectroscopic profile of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this versatile chemical building block.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a central thiazole ring. This five-membered aromatic ring contains both sulfur and nitrogen atoms, which are key to its chemical reactivity and biological interactions. The thiazole is substituted at the 2-position with a meta-tolyl group (a benzene ring with a methyl group at position 3) and at the 4-position with a carbaldehyde (aldehyde) functional group. This aldehyde group is a crucial reactive handle for further synthetic modifications.[1]
The unique arrangement of the tolyl and aldehyde substituents on the thiazole core makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]
Table 1: Physicochemical and Identification Data
| Property | Value |
| IUPAC Name | 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde[3] |
| Synonyms | 2-m-Tolyl-thiazole-4-carbaldehyde[4] |
| CAS Number | 92422-79-2[3][4][5][6][] |
| Molecular Formula | C₁₁H₉NOS[4][8] |
| Molecular Weight | 203.26 g/mol [4][8] |
| InChI Key | FRSDKJVLVWGYEI-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC(=CS2)C=O |
| Purity | ≥ 98% (typical)[3] |
| Appearance | Yellow solid (typical)[9] |
| Storage | Ambient or refrigerated (0-8 °C) conditions[2][3][9] |
Synthesis of this compound
The synthesis of substituted thiazoles is often achieved via the Hantzsch thiazole synthesis, a classic condensation reaction. This method involves the reaction of a thioamide with an α-halocarbonyl compound. For this compound, the synthesis would logically proceed from m-tolylthioamide and a protected α-halo-β,β-dialkoxypropionaldehyde or a similar synthetic equivalent of bromopyruvaldehyde.
Representative Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a plausible method for the laboratory-scale synthesis of the title compound.
-
Step 1: Preparation of m-Tolylthioamide:
-
To a solution of m-toluamide (1 equivalent) in dry toluene, add Lawesson's reagent (0.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol to yield pure m-tolylthioamide.
-
-
Step 2: Cyclization to form the Thiazole Ring:
-
Dissolve m-tolylthioamide (1 equivalent) in absolute ethanol.
-
Add 3-bromo-1,1-diethoxyacetone (1.1 equivalents), a stable precursor for the α-halocarbonyl component.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 2-(m-tolyl)thiazole-4-carboxylate.
-
-
Step 3: Reduction and Oxidation to the Aldehyde:
-
Reduce the ester from the previous step to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C.
-
Quench the reaction carefully with water and sodium hydroxide solution.
-
Filter the resulting solids and extract the filtrate with ethyl acetate.
-
Dry and concentrate the organic phase to yield the crude alcohol, (2-(m-tolyl)thiazol-4-yl)methanol.
-
Oxidize the alcohol to the final aldehyde product using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (DCM).
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate and purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.
-
References
physical and chemical properties of 2-(m-Tolyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Dated: December 27, 2025
Abstract
2-(m-Tolyl)thiazole-4-carbaldehyde is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a summary of its known physical and chemical properties, drawing from available data. Due to a notable lack of comprehensive experimental data in publicly accessible literature, this document also highlights areas where further research is required to fully characterize this compound. This guide is intended to serve as a foundational resource for researchers and developers working with or considering the use of this molecule.
Chemical Identity and Physical Properties
This compound, with the CAS number 92422-79-2, is a derivative of thiazole featuring a meta-tolyl group at the 2-position and a carbaldehyde group at the 4-position.[1] While detailed experimental data is scarce, some fundamental properties have been identified. The compound's appearance is described by some commercial suppliers as a white solid.[1]
Table 1: Physical and Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| CAS Number | 92422-79-2 | [1] |
| Molecular Formula | C₁₁H₉NOS | [1][2] |
| Molecular Weight | 203.26 g/mol | [1][2] |
| Physical Appearance | White solid | [1] |
| Purity | ≥ 98% (as per supplier data) | [1] |
Chemical Synthesis
The synthesis of 2-aryl-thiazole-4-carbaldehydes is commonly achieved through the Hantzsch thiazole synthesis.[3][4][5] This method typically involves the condensation of an α-haloketone with a thioamide.[4] For this compound, a plausible synthetic route would involve the reaction of 3-methylbenzothioamide with a suitable α-halocarbonyl compound, followed by the introduction of the carbaldehyde group.
While the general principles of the Hantzsch synthesis are well-established, a specific, detailed experimental protocol for the preparation and purification of this compound is not documented in the available literature. Researchers would need to adapt existing methods for similar thiazole derivatives to develop a reliable synthetic procedure.
Logical Workflow for a General Hantzsch Thiazole Synthesis
Caption: Generalized workflow for the Hantzsch thiazole synthesis.
Spectral Characterization
A comprehensive spectral analysis is essential for the unambiguous identification and characterization of this compound. However, experimentally obtained spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound are not available in the public domain. The following sections describe the expected spectral features based on the known structure of the molecule and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl and thiazole rings, the aldehyde proton, and the methyl protons. The aldehyde proton would likely appear as a singlet in the downfield region (around 9-10 ppm). The protons on the thiazole ring and the tolyl group would exhibit characteristic splitting patterns and chemical shifts.
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 180-190 ppm. The spectrum would also show distinct signals for the carbons of the thiazole and tolyl rings.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations of the thiazole ring.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 203.26. The fragmentation pattern could provide further structural information.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the thiazole ring.
-
Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles.[6]
-
Thiazole Ring: The thiazole ring is an aromatic heterocycle and is generally stable.[6] It can participate in electrophilic substitution reactions, although the reactivity is influenced by the substituents present.[6]
The compound should be stored under ambient conditions, and some suppliers recommend storage at 0-8°C.[1]
Biological Activity and Potential Applications
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The thiazole scaffold is a key component in a number of approved drugs.[10]
While the specific biological activity of this compound has not been reported, its structural features suggest it could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] Its aldehyde functionality provides a convenient handle for further chemical modifications, making it a potentially useful building block in drug discovery and development programs.[1] The compound is also noted for its potential use in the synthesis of agrochemicals.[1]
Due to the absence of specific studies on this compound's interaction with biological systems, no signaling pathways involving this compound can be depicted at this time.
Safety Information
Based on supplier safety data sheets, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.
Conclusion and Future Directions
This compound is a chemical entity with potential for further exploration in medicinal and materials chemistry. However, a significant lack of publicly available experimental data currently limits its full characterization and application. Future research should focus on:
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Developing and publishing a detailed, reproducible synthetic protocol.
-
Comprehensive spectral characterization (NMR, IR, MS) to establish a reference dataset.
-
Determination of key physicochemical properties such as melting point, boiling point, and solubility.
-
Investigation of its biological activity profile through in vitro and in vivo studies.
The generation of this fundamental data will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(m-Tolyl)thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The document details two robust synthetic strategies: the classic Hantzsch thiazole synthesis and a two-step approach involving the formation of the 2-(m-tolyl)thiazole core followed by a Vilsmeier-Haack formylation. This guide includes detailed experimental protocols, a comparative summary of starting materials, and logical workflow diagrams to facilitate reproducible and efficient synthesis in a laboratory setting.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound can be effectively achieved through two principal pathways. Each route utilizes distinct starting materials and offers different advantages in terms of step economy and precursor availability.
Table 1: Summary of Starting Materials for Synthetic Routes
| Synthetic Route | Key Starting Materials | Reagents and Solvents |
| Route 1: Hantzsch Thiazole Synthesis | m-Thiocarboxamide | 3-Bromo-2-oxopropanal, Ethanol |
| m-Toluamide | Lawesson's Reagent, Toluene (for thioamide prep) | |
| Route 2: Two-Step Synthesis via Formylation | 2-(m-Tolyl)thiazole | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| m-Toluoyl chloride, Cysteamine | (for 2-(m-tolyl)thiazole prep) |
Synthetic Route 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing a direct method for the construction of the thiazole ring.[1][2][3] This one-pot reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are m-thiocarboxamide and 3-bromo-2-oxopropanal.
Logical Workflow for Hantzsch Synthesis
Caption: Workflow for Hantzsch synthesis of this compound.
Experimental Protocols for Route 1
Step 1A: Synthesis of m-Thiocarboxamide from m-Toluamide
-
Materials: m-Toluamide, Lawesson's Reagent, Toluene.
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of m-toluamide (1 equivalent) and Lawesson's reagent (0.5 equivalents) in dry toluene is heated to reflux.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield m-thiocarboxamide.[5]
Step 1B: Hantzsch Condensation to form this compound
-
Materials: m-Thiocarboxamide, 3-Bromo-2-oxopropanal, Ethanol.
-
Procedure: To a solution of m-thiocarboxamide (1 equivalent) in ethanol, 3-bromo-2-oxopropanal (1 equivalent) is added.[6] The mixture is heated at reflux for a specified period, with the reaction progress monitored by TLC.[1] After completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to afford this compound.
Synthetic Route 2: Two-Step Synthesis via Vilsmeier-Haack Formylation
Logical Workflow for Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols for Route 2
Step 2A: Synthesis of 2-(m-Tolyl)thiazole
-
Materials: m-Toluoyl chloride, Cysteamine hydrochloride, a suitable base (e.g., triethylamine), and an oxidizing agent (e.g., manganese dioxide).
-
Procedure: Cysteamine hydrochloride is treated with a base to generate the free cysteamine. This is then reacted with m-toluoyl chloride in a suitable solvent to form an intermediate amide, which cyclizes to 2-(m-tolyl)-4,5-dihydrothiazole. The dihydrothiazole is subsequently oxidized, for instance with manganese dioxide, to yield 2-(m-tolyl)thiazole. The crude product is purified by column chromatography.
Step 2B: Vilsmeier-Haack Formylation of 2-(m-Tolyl)thiazole
-
Materials: 2-(m-Tolyl)thiazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (1 equivalent) to ice-cold N,N-dimethylformamide (DMF).[7] To this reagent, a solution of 2-(m-tolyl)thiazole (1 equivalent) in DMF is added dropwise, maintaining a low temperature. The reaction mixture is then stirred at an elevated temperature for several hours.[10] After completion, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium carbonate solution). The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to give this compound.[7]
Conclusion
Both the Hantzsch synthesis and the two-step formylation approach offer viable and effective pathways for the synthesis of this compound. The choice of route may be dictated by the availability of starting materials and the desired scale of the reaction. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this important heterocyclic intermediate.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. rsc.org [rsc.org]
- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 6. 3-Bromo-2-oxopropanal | CymitQuimica [cymitquimica.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
The Unexplored Therapeutic Potential of 2-(m-Tolyl)thiazole-4-carbaldehyde: A Technical Guide Based on Structural Analogs
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2-(m-Tolyl)thiazole-4-carbaldehyde is not extensively available in current scientific literature. This technical guide provides a comprehensive overview of the biological activities of structurally related tolyl- and aryl-substituted thiazole derivatives to infer the potential therapeutic applications of this compound and to provide a foundational framework for future research.
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have led to the development of drugs with a wide range of therapeutic applications. The compound this compound, characterized by a tolyl group at the 2-position and a carbaldehyde group at the 4-position of the thiazole ring, represents an intriguing yet under-investigated molecule. The presence of the tolyl group can influence the compound's lipophilicity and steric interactions with biological targets, while the carbaldehyde group offers a reactive site for further chemical modifications and potential covalent interactions. This guide synthesizes the existing knowledge on its close structural analogs to build a strong case for the investigation of this compound as a potential therapeutic agent.
Potential Biological Activities Based on Structural Analogs
Based on extensive research on analogous compounds, this compound is predicted to exhibit a range of biological activities, primarily in the areas of anticancer and antimicrobial chemotherapy.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of 2-arylthiazole derivatives. These compounds have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms.
Quantitative Data from Analog Studies
The following table summarizes the cytotoxic activity of representative 2-arylthiazole analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(3-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | Multiple | Not Specified | Not Specified | [1] |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | IC50 | 2.57 ± 0.16 µM | [2] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | IC50 | 7.26 ± 0.44 µM | [2] |
| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic Cancer) | % Cell Survival (10 µM) | 23.85% | [3] |
| Arylidene-hydrazinyl-thiazole 4n | BxPC-3 (Pancreatic Cancer) | % Cell Survival (10 µM) | 26.45% | [3] |
| Arylidene-hydrazinyl-thiazole 4r | BxPC-3 (Pancreatic Cancer) | % Cell Survival (10 µM) | 25.15% | [3] |
| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | IC50 | 0.190 ± 0.045 µg/mL | [4] |
Experimental Protocols: Cytotoxicity Assessment (MTT Assay)
A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including this compound analogs, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanisms
While the precise mechanisms for this compound are unknown, its analogs have been implicated in various anticancer pathways.
Caption: Potential anticancer mechanisms of 2-aryl-thiazole analogs.
Antimicrobial Activity
Thiazole derivatives have long been recognized for their antimicrobial properties. The structural features of this compound suggest it could be a promising candidate for the development of new antibacterial and antifungal agents.
Quantitative Data from Analog Studies
The following table presents the antimicrobial activity of some thiazole derivatives.
| Compound/Analog | Microorganism | Activity Metric | Value | Reference |
| 4-(p-Tolyl)thiazole-2-carbaldehyde | Staphylococcus aureus | Moderate Activity | Not Specified | [5] |
| 4-(p-Tolyl)thiazole-2-carbaldehyde | Escherichia coli | Moderate Activity | Not Specified | [5] |
| 4-(p-Tolyl)thiazole-2-carbaldehyde | Pseudomonas aeruginosa | Moderate Activity | Not Specified | [5] |
| Thiazole Hydrazine 4b | Candida albicans | MIC | 250 µg/mL | [6] |
| Thiazole Hydrazine 4g | Candida albicans | MIC | 250 µg/mL | [6] |
| Thiazole Hydrazine 4j | Candida albicans | MIC | 250 µg/mL | [6] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Future Directions and Conclusion
The available evidence from structurally similar compounds strongly suggests that this compound holds significant potential as a lead compound for the development of novel anticancer and antimicrobial agents. The tolyl substituent and the carbaldehyde functional group provide ample opportunities for medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and thorough characterization of this compound.
-
In Vitro Screening: Comprehensive screening of the compound against a panel of cancer cell lines and pathogenic microorganisms to establish its biological activity profile.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying its potential anticancer and antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features for optimal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide on 2-(m-Tolyl)thiazole-4-carbaldehyde Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the derivatives and analogs of 2-(m-Tolyl)thiazole-4-carbaldehyde, a molecule of interest for its potential therapeutic applications. While specific data on the meta-tolyl isomer is limited in publicly available research, this document provides a comprehensive overview based on closely related analogs, particularly the para-tolyl derivatives. The guide covers synthetic methodologies, biological activities including anticancer and antimicrobial properties, and insights into their potential mechanisms of action. All quantitative data from cited studies are summarized in structured tables, and key experimental protocols are detailed. Furthermore, conceptual diagrams of relevant pathways and workflows are provided to facilitate understanding. This guide aims to be a valuable resource for researchers engaged in the discovery and development of novel thiazole-based therapeutic agents, while also highlighting the existing knowledge gaps concerning the specific this compound core.
Introduction
The thiazole ring is a fundamental five-membered heterocyclic motif containing nitrogen and sulfur atoms, which is a core structure in numerous natural products and synthetic pharmaceuticals.[1] Its presence in drugs like the antibacterial agent sulfathiazole and the essential vitamin B1 (thiamine) underscores its biological significance.[1] Derivatives of thiazole are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2]
The 2-aryl-thiazole-4-carbaldehyde scaffold is a particularly interesting pharmacophore, with the aldehyde group serving as a versatile handle for further chemical modifications to generate diverse libraries of compounds. The tolyl substituent at the 2-position can influence the molecule's lipophilicity and steric profile, potentially impacting its interaction with biological targets. While research has been conducted on ortho- and para-tolyl substituted thiazoles, there is a noticeable lack of specific data on the meta-tolyl isomer, this compound. This guide will synthesize the available information on its analogs to provide a foundational understanding for future research into this specific derivative.
Synthesis of 2-(Tolyl)thiazole-4-carbaldehyde Derivatives
The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of a thioamide with an α-haloketone.
General Hantzsch Thiazole Synthesis
The general workflow for the Hantzsch synthesis of a 2-aryl-thiazole involves the reaction of an aryl-thioamide with an α-halo-ketone or α-halo-aldehyde derivative.
Caption: General workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-(p-Tolyl)thiazole-4-carboxylic acid (A Precursor Analog)
Materials:
-
4-Methylbenzothioamide
-
Bromopyruvic acid
-
Calcium carbonate
-
Dry ethanol
-
Argon atmosphere
Procedure:
-
To a solution of 4-methylbenzothioamide (2 g, 13.2 mmol) in 50 ml of dry ethanol, add bromopyruvic acid (3.32 g, 19.9 mmol) and calcium carbonate (3.31 g, 33.1 mmol).
-
Stir the reaction mixture under an argon atmosphere at room temperature for 30 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the ethanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Biological Activities of 2-(Tolyl)thiazole-4-carbaldehyde Analogs
Thiazole derivatives have been extensively investigated for their potential as therapeutic agents. The primary activities reported for tolyl-thiazole analogs are anticancer and antimicrobial.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of thiazole derivatives against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the activation of caspase-3.[1]
Table 1: In Vitro Anticancer Activity of 2-(p-Tolyl)thiazole-4-carboxamide Derivatives [1]
| Compound ID | R Group (Substitution on N-phenyl) | Cell Line | IC50 (µM) |
| 4a | 2-NO2 | SKNMC | 13.1 ± 1.01 |
| 4b | 3-NO2 | SKNMC | 15.3 ± 1.12 |
| 4c | 4-NO2 | SKNMC | 10.8 ± 0.08 |
| 4d | 3-Cl | Hep-G2 | 11.6 ± 0.12 |
| Doxorubicin | (Reference) | SKNMC | 1.2 ± 0.01 |
| Doxorubicin | (Reference) | Hep-G2 | 1.5 ± 0.02 |
Data extracted from a study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[1] The core structure differs from this compound, but provides insight into the activity of the 2-tolylthiazole scaffold.
Caption: Proposed mechanism of anticancer activity for some thiazole derivatives.[1]
Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi. The mechanism is thought to involve the disruption of the microbial cell membrane due to the amphiphilic nature of some of these compounds.[3]
Table 2: Antimicrobial Activity of 2,4-Disubstituted Thiazole Derivatives [3]
| Compound ID | R1 | R2 | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis |
| 36 | 4-NO2-Ph | H | 4.51 | 3.92 |
| 37 | 4-NO2-Ph | CH3 | 4.60 | 4.11 |
| 38 | 4-NO2-Ph | Ph | 4.32 | 3.59 |
Note: The structures in this study are general 2,4-disubstituted thiazoles and not specifically this compound derivatives. This data is presented to illustrate the antimicrobial potential of the thiazole scaffold.
Caption: A typical workflow for evaluating the antimicrobial activity of new compounds.
Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound or its close analogs. The anticancer activity of some thiazole derivatives has been linked to the induction of apoptosis, which is a complex process involving multiple signaling cascades such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. However, the specific upstream targets and pathways affected by this class of compounds remain an area for future investigation.
Conclusion and Future Directions
The 2-(tolyl)thiazole-4-carbaldehyde scaffold and its derivatives hold significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of these compounds through methods like the Hantzsch synthesis allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
While this guide provides a comprehensive overview based on available data for analogous compounds, it is crucial to acknowledge the significant knowledge gap concerning the specific biological activities and mechanisms of action of this compound. Future research should focus on:
-
Dedicated Synthesis and Characterization: Development and publication of a detailed and reproducible synthetic protocol for this compound.
-
Systematic Biological Evaluation: Comprehensive screening of this compound and its derivatives against a panel of cancer cell lines and microbial strains to determine their specific IC50 and MIC values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of action.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity.
Addressing these research gaps will be essential to fully realize the therapeutic potential of this promising class of molecules.
References
Technical Guide: Spectroscopic and Synthetic Profile of 2-(m-Tolyl)thiazole-4-carbaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(m-Tolyl)thiazole-4-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a thiazole ring substituted with a m-tolyl group and a reactive carbaldehyde functional group, makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential biological activities. This technical guide provides a summary of the available spectroscopic data and a plausible synthetic route for this compound.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following tables are based on predicted values and data from closely related structures. Researchers are advised to acquire and interpret their own analytical data for confirmation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.1 | Singlet | - |
| Thiazole-H | 8.0 - 8.3 | Singlet | - |
| Tolyl-H (aromatic) | 7.2 - 7.8 | Multiplet | - |
| Methyl-H | 2.3 - 2.5 | Singlet | - |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Thiazole C2 | 165 - 175 |
| Thiazole C4 | 145 - 155 |
| Thiazole C5 | 120 - 130 |
| Tolyl (aromatic C) | 125 - 140 |
| Methyl (CH₃) | 20 - 25 |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | 1680 - 1710 (strong) |
| C-H (aldehyde) | 2720 - 2820 (medium, often two bands) |
| C=N (thiazole ring) | 1580 - 1620 |
| C=C (aromatic) | 1450 - 1600 |
| C-H (aromatic) | 3000 - 3100 |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 203.04 |
| [M+H]⁺ | 204.05 |
Molecular Formula: C₁₁H₉NOS Exact Mass: 203.0405
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and plausible synthetic approach is the Hantzsch thiazole synthesis, followed by a formylation reaction.
General Synthesis of the Thiazole Ring (Hantzsch Synthesis)
The synthesis of the 2-(m-tolyl)thiazole core can be achieved by the reaction of m-toluamide with a suitable α-haloketone, followed by cyclization.
Materials:
-
m-Toluamide
-
1,3-Dichloroacetone (or a similar α,α'-dihaloketone)
-
Ethanol or a similar polar solvent
-
Base (e.g., sodium bicarbonate or triethylamine)
Procedure:
-
Dissolve m-toluamide and 1,3-dichloroacetone in ethanol.
-
Add a base to the mixture to facilitate the reaction.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product, likely 2-(m-tolyl)thiazole, by column chromatography.
Formylation of the Thiazole Ring
The introduction of the carbaldehyde group at the 4-position of the thiazole ring can be achieved through a Vilsmeier-Haack reaction.
Materials:
-
2-(m-Tolyl)thiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
A suitable solvent (e.g., dichloromethane)
Procedure:
-
Cool a solution of DMF in a suitable solvent to 0 °C.
-
Slowly add phosphorus oxychloride to the cooled DMF solution to form the Vilsmeier reagent.
-
Add the 2-(m-tolyl)thiazole to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and a base (e.g., sodium acetate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the final product, this compound, by column chromatography or recrystallization.
Mandatory Visualization
The following diagram illustrates a plausible synthetic workflow for this compound based on the general protocols described above.
Caption: Plausible two-step synthesis of this compound.
Disclaimer: The information provided in this document is intended for research and development purposes only. The predicted spectroscopic data and the general synthetic protocols are for guidance and should be verified through experimentation. Appropriate safety precautions should be taken when handling all chemical substances.
The Untapped Potential of 2-(m-Tolyl)thiazole-4-carbaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. Within this important class of heterocycles, 2-(m-Tolyl)thiazole-4-carbaldehyde represents a key building block with significant, yet largely unexplored, potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the prospective applications of this compound in medicinal chemistry, drawing upon the known biological activities of structurally related tolyl-thiazole derivatives and the broader thiazole class. While specific research on derivatives of the m-tolyl isomer is limited, this guide will extrapolate potential applications and provide generalized experimental approaches based on established methodologies for analogous compounds.
Synthetic Pathways to the this compound Core
The synthesis of the this compound core typically follows established routes for thiazole ring formation, with the Hantzsch thiazole synthesis being a prominent and versatile method. This classical approach involves the condensation of a thioamide with an α-haloketone.
Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)
A general protocol for the synthesis of a 2-aryl-thiazole, adaptable for 2-(m-Tolyl)thiazole, is as follows:
-
Thioamide Formation: m-Tolualdehyde is converted to m-methylbenzothioamide. This can be achieved by reacting m-tolualdehyde with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or pyridine. The reaction mixture is typically heated under reflux for several hours. Purification is usually performed by recrystallization or column chromatography.
-
Cyclization: The resulting m-methylbenzothioamide is then reacted with a suitable α-halocarbonyl compound, such as 3-bromo-2-oxopropanal or a protected equivalent, in a polar solvent like ethanol or methanol. The reaction is often carried out at elevated temperatures (60-90°C) for 4-8 hours.
-
Aldehyde Deprotection/Formation: If a protected aldehyde was used, a deprotection step is necessary. Alternatively, the thiazole ring can be formed first, followed by formylation at the 4-position using methods like the Vilsmeier-Haack reaction.
Caption: General workflow for the Hantzsch synthesis of this compound.
Potential Therapeutic Applications and Derivative Synthesis
The aldehyde functionality at the 4-position of the this compound core is a versatile handle for the synthesis of a diverse library of derivatives, including Schiff bases and hydrazones, which are known to possess a wide range of biological activities.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor progression. While specific data for m-tolyl derivatives is scarce, studies on analogous p-tolylthiazoles have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through caspase activation.
Derivative Synthesis: Schiff Bases
Schiff bases can be readily synthesized by the condensation of this compound with various primary amines.
Experimental Protocol: Synthesis of Schiff Base Derivatives (General)
-
Equimolar amounts of this compound and a substituted aniline or other primary amine are dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of a weak acid, like glacial acetic acid, is often added.
-
The reaction mixture is refluxed for a period ranging from a few hours to overnight.
-
The resulting Schiff base product often precipitates upon cooling and can be purified by recrystallization.
Caption: A potential mechanism of anticancer action for thiazole derivatives involves the modulation of apoptotic pathways.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Derivative Class | Target Cell Line | Hypothetical IC₅₀ (µM) |
| Schiff Bases | MCF-7 (Breast) | 5 - 20 |
| Schiff Bases | HepG2 (Liver) | 10 - 30 |
| Hydrazones | HCT116 (Colon) | 8 - 25 |
Note: The IC₅₀ values presented are hypothetical and extrapolated from data on structurally related thiazole compounds. Specific experimental validation is required.
Antimicrobial Activity
The thiazole nucleus is a key component of many antimicrobial agents. Derivatives of this compound, particularly Schiff bases and hydrazones, are expected to exhibit activity against a range of bacterial and fungal pathogens.
Derivative Synthesis: Hydrazones
Hydrazones can be synthesized by reacting this compound with various hydrazine derivatives.
Experimental Protocol: Synthesis of Hydrazone Derivatives (General)
-
This compound is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of a substituted hydrazine (e.g., phenylhydrazine, thiosemicarbazide) is added to the solution.
-
The mixture is typically refluxed for several hours.
-
The product often precipitates upon cooling and can be collected by filtration and purified by recrystallization.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Derivative Class | Target Organism | Hypothetical MIC (µg/mL) |
| Schiff Bases | Staphylococcus aureus | 16 - 64 |
| Schiff Bases | Escherichia coli | 32 - 128 |
| Hydrazones | Candida albicans | 8 - 32 |
Note: The MIC values presented are hypothetical and based on data for analogous thiazole compounds. Experimental verification is necessary.
Future Directions and Conclusion
While the current body of literature lacks specific, in-depth studies on the medicinal chemistry applications of this compound, the foundational knowledge of thiazole chemistry and the biological activities of its derivatives strongly suggest a promising future for this compound. The synthetic accessibility of the aldehyde functional group allows for the creation of large and diverse chemical libraries.
Future research should focus on:
-
Systematic Synthesis: The synthesis and characterization of a wide range of Schiff base, hydrazone, and other derivatives of this compound.
-
Broad Biological Screening: Comprehensive in vitro screening of these derivatives against a panel of cancer cell lines and microbial strains to identify initial lead compounds.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways for the most active compounds.
-
Structure-Activity Relationship (SAR) Studies: To guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
An In-depth Technical Guide on the Solubility of 2-(m-Tolyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(m-Tolyl)thiazole-4-carbaldehyde is a heterocyclic aromatic aldehyde with the molecular formula C₁₁H₉NOS. Its structure, featuring a thiazole ring substituted with a m-tolyl group and a carbaldehyde functional group, makes it a compound of interest in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, and the aldehyde group serves as a versatile synthetic handle for the construction of more complex molecules.[1] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3]
A thorough understanding of the solubility of this compound is crucial for its application in drug discovery, process chemistry, and formulation development. Solubility impacts reaction kinetics, purification methods, bioavailability, and the choice of analytical techniques. This guide provides a predictive analysis of its solubility in common laboratory solvents, a standardized protocol for experimental determination, and a summary of available data.
Predicted Solubility Profile
As specific experimental solubility data for this compound is not widely available in the literature[4], a qualitative prediction can be made based on its molecular structure and the principle of "like dissolves like."[5]
The molecule possesses both polar and non-polar characteristics:
-
Polar Features: The thiazole ring (with nitrogen and sulfur heteroatoms) and the carbaldehyde group (-CHO) contribute to the molecule's polarity and can act as hydrogen bond acceptors.
-
Non-polar Features: The m-tolyl group (a methyl-substituted benzene ring) is hydrophobic and non-polar.
This amphiphilic nature suggests that the compound will not be highly soluble in the extremes of the polarity spectrum (i.e., very polar or very non-polar solvents).
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be very low due to the large, non-polar tolyl group. Solubility is likely to be moderate in alcohols like methanol and ethanol, where the alkyl chains can interact with the tolyl group while the hydroxyl groups interact with the polar functionalities.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are effective at solvating polar functional groups. Therefore, this compound is predicted to have good to excellent solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The presence of the tolyl group suggests some affinity for non-polar solvents. Solubility is expected to be moderate in toluene (due to favorable pi-pi stacking interactions) and lower in aliphatic solvents like hexane.
Quantitative Solubility Data
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | Polar Protic | 25 | Data Not Available | Data Not Available |
| Methanol | Polar Protic | 25 | Data Not Available | Data Not Available |
| Ethanol | Polar Protic | 25 | Data Not Available | Data Not Available |
| Acetone | Polar Aprotic | 25 | Data Not Available | Data Not Available |
| Acetonitrile | Polar Aprotic | 25 | Data Not Available | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data Not Available | Data Not Available |
| Toluene | Non-polar | 25 | Data Not Available | Data Not Available |
| Hexane | Non-polar | 25 | Data Not Available | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound like this compound using the widely accepted isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (purity ≥ 98%)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials vigorously for a period sufficient to ensure equilibrium is reached (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The logical flow for determining the solubility of this compound can be visualized as follows.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be published, its molecular structure provides a solid basis for predicting its behavior in common laboratory solvents. It is anticipated to have the highest solubility in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols and aromatic hydrocarbons, and poor solubility in water and aliphatic hydrocarbons. For precise applications in research and development, it is imperative that solubility is determined experimentally. The provided shake-flask protocol offers a robust and reliable method for generating this critical data, which is fundamental for the successful synthesis, purification, formulation, and biological testing of this promising compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases from 2-(m-Tolyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel Schiff bases derived from 2-(m-Tolyl)thiazole-4-carbaldehyde. Thiazole-based Schiff bases are a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities including antibacterial, antifungal, antioxidant, and anticancer properties.[1][2][3][4] The protocols outlined below describe conventional and green synthetic methods, characterization techniques, and potential applications in drug discovery and development.
The core structure, this compound, serves as a key building block for creating diverse libraries of compounds for biological screening.[5] The imine or azomethine group (-C=N-) in the resulting Schiff bases is crucial for their biological potential, often enabling interaction with the active sites of enzymes and cellular constituents.[1]
General Reaction Scheme
The synthesis involves the condensation reaction between this compound and a primary amine (aromatic or aliphatic). This reaction typically proceeds under acidic catalysis with the removal of water.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Two primary methods are presented: a conventional reflux method and an efficient green synthesis approach.
Protocol 1: Conventional Synthesis via Reflux
This method uses conventional heating under reflux with a catalytic amount of acid. It is a widely applicable and reliable procedure.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-chloroaniline, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and recrystallization
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
Add an equimolar amount of the desired primary amine (10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]
-
Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours on a heating mantle.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate:Hexane, 3:7).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of crushed ice with stirring.[1]
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with cold ethanol and diethyl ether to remove unreacted starting materials.[1]
-
Purify the final Schiff base product by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Dry the purified crystals under vacuum and determine the melting point and yield. Characterize the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Green Synthesis Using ZnO Nanoparticles
This environmentally benign approach uses a reusable catalyst and often results in shorter reaction times and higher yields.[1][2]
Materials:
-
This compound
-
Substituted primary amine
-
Absolute Ethanol
-
ZnO Nanoparticles (catalyst)
-
Apparatus as described in Protocol 1
Procedure:
-
Combine this compound (10 mmol), the primary amine (10 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 15% load) in 30 mL of absolute ethanol in a round-bottom flask.[1]
-
Reflux the mixture with vigorous stirring for 2-4 hours at 78°C.[1]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to recover the ZnO nanoparticle catalyst. The catalyst can be washed, dried, and reused.
-
Pour the filtrate into crushed ice to precipitate the product.
-
Collect, wash, and purify the product as described in steps 8-11 of Protocol 1.
Synthesis and Characterization Workflow
The overall process from synthesis to analysis follows a structured workflow to ensure product purity and confirmation of its chemical structure.
Caption: Workflow for Schiff base synthesis and analysis.
Representative Data
The following table summarizes representative quantitative data for a series of synthesized Schiff bases derived from this compound. (Note: This data is illustrative and based on typical results reported for analogous compounds).[7]
| Compound ID | Primary Amine (R-NH₂) | Method | Reaction Time (h) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Azomethine (-CH=N-) |
| SB-01 | Aniline | 1 | 5 | 88 | 145-147 | 8.75 |
| SB-02 | 4-Chloroaniline | 1 | 4.5 | 91 | 162-164 | 8.79 |
| SB-03 | 4-Methoxyaniline | 2 | 3 | 94 | 151-153 | 8.72 |
| SB-04 | 2-Aminopyridine | 1 | 6 | 85 | 158-160 | 8.91 |
| SB-05 | 4-Nitroaniline | 2 | 2.5 | 95 | 188-190 | 8.98 |
Applications in Drug Development
Thiazole-containing Schiff bases are versatile pharmacophores with a wide spectrum of therapeutic potential.[1] Their applications are rooted in their ability to interact with various biological targets.
-
Antibacterial Agents: These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.[1] Molecular docking studies suggest that they may act by inhibiting key bacterial enzymes, such as DNA gyrase, thereby disrupting DNA replication and cell division.[3]
-
Antioxidant Activity: The chemical structure of thiazole-based Schiff bases allows them to act as free radical scavengers. Their antioxidant mechanism is often attributed to their ability to donate hydrogen atoms to neutralize reactive oxygen species.[1]
-
Anticancer Properties: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.[3] The planar nature of the aromatic systems can facilitate intercalation with DNA, while the imine group can coordinate with metal ions essential for tumor growth.
-
Enzyme Inhibition: The azomethine nitrogen is a key pharmacophoric feature, capable of forming hydrogen bonds with active site residues of various enzymes, leading to their inhibition and modulating metabolic pathways.[1]
Potential Mechanism of Action: DNA Gyrase Inhibition
As a potential application in antibiotic development, these Schiff bases can be investigated as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.
Caption: Potential pathway for antibacterial action.
References
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study | Scilit [scilit.com]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. ijper.org [ijper.org]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols: The Role of 2-(m-Tolyl)thiazole-4-carbaldehyde in the Synthesis of Biologically Active Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The Hantzsch thiazole synthesis, a classic and versatile method, provides a foundational route to this important heterocyclic scaffold.[3][4][5] This document details the synthetic pathway to 2-(m-Tolyl)thiazole-4-carbaldehyde, a key intermediate, and its subsequent application in the synthesis of novel pyrazoline-containing derivatives with potential anticancer activity. The aldehyde functional group at the 4-position of the thiazole ring serves as a versatile handle for constructing more complex molecular architectures, making it a valuable building block in drug discovery.[6]
Synthetic Strategy Overview
The synthesis of this compound is proposed via a two-step process, commencing with the Hantzsch thiazole synthesis to form the core 2-(m-tolyl)thiazole ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This aldehyde then serves as a key electrophile in a Knoevenagel condensation to generate a chalcone-like intermediate. Subsequent cyclization of this intermediate with a hydrazine derivative yields a thiazole-pyrazoline hybrid molecule, a class of compounds noted for their potential as anticancer agents.[2][3][7][8]
Experimental Protocols
Stage 1: Synthesis of 2-(m-Tolyl)thiazole
This protocol is based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
m-Tolylthioamide
-
2-Bromoacetaldehyde diethyl acetal
-
Ethanol
-
Hydrochloric acid (4 M in dioxane)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve m-tolylthioamide (1.0 eq) in ethanol.
-
Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a 4 M solution of hydrochloric acid in dioxane and stir for 1 hour to facilitate the deprotection of the acetal and subsequent cyclization.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(m-tolyl)thiazole.
Stage 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
This protocol outlines the formylation of the thiazole ring.[9][10][11]
Materials:
-
2-(m-Tolyl)thiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (anhydrous)
-
Ice-water
-
Sodium hydroxide solution (10%)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 eq) to ice-cold anhydrous N,N-dimethylformamide (3.0 eq).
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2-(m-tolyl)thiazole (1.0 eq) in anhydrous dichloromethane dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it into ice-water.
-
Basify the mixture with a 10% sodium hydroxide solution to a pH of 8-9.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford this compound.
Stage 3: Synthesis of Thiazole-Chalcone Derivative (Knoevenagel Condensation)
This protocol describes the condensation of the synthesized aldehyde with an active methylene compound.[12][13][14][15]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Potassium hydroxide (or other suitable base)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the chalcone product by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified thiazole-chalcone derivative.
Stage 4: Synthesis of Thiazole-Pyrazoline Hybrid
This protocol details the cyclization of the chalcone to form the pyrazoline ring.[6][16][17][18]
Materials:
-
Thiazole-chalcone derivative
-
Hydrazine hydrate (or substituted hydrazine)
-
Ethanol or Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the thiazole-chalcone derivative (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude thiazole-pyrazoline hybrid by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of thiazole-pyrazoline hybrids.
| Table 1: Reaction Conditions for the Synthesis of Thiazole-Chalcone Derivatives | |||
| Entry | Aldehyde | Ketone | Yield (%) |
| 1 | This compound | 4-Hydroxyacetophenone | 85-95 |
| 2 | This compound | 4-Methoxyacetophenone | 80-90 |
| 3 | This compound | 4-Chloroacetophenone | 82-92 |
| Table 2: Reaction Conditions for the Synthesis of Thiazole-Pyrazoline Hybrids | |||
| Entry | Chalcone Derivative from | Hydrazine | Yield (%) |
| 1 | 4-Hydroxyacetophenone | Hydrazine hydrate | 75-85 |
| 2 | 4-Methoxyacetophenone | Phenylhydrazine | 70-80 |
| 3 | 4-Chloroacetophenone | Hydrazine hydrate | 78-88 |
Visualizations
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for thiazole-pyrazoline hybrids.
Proposed Signaling Pathway Inhibition
Thiazole-pyrazoline hybrids have been investigated for their potential to act as inhibitors of signaling pathways implicated in cancer progression, such as the EGFR (Epidermal Growth Factor Receptor) pathway.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The synthetic route described provides a robust and adaptable methodology for the preparation of this compound and its conversion into novel thiazole-pyrazoline hybrids. These compounds represent a promising class of molecules for further investigation in the context of anticancer drug discovery. The provided protocols serve as a foundational guide for researchers to explore the synthesis and biological evaluation of these and related heterocyclic systems.
References
- 1. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. dovepress.com [dovepress.com]
- 18. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-(m-Tolyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel antimicrobial agents, specifically Schiff bases and hydrazones, using 2-(m-Tolyl)thiazole-4-carbaldehyde as a key intermediate. The methodologies are based on established synthetic routes for similar thiazole derivatives and are intended to guide researchers in the development of new potential therapeutic agents.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial compounds. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] The this compound scaffold is a versatile starting material for the synthesis of various bioactive molecules.[2] By functionalizing the aldehyde group, novel derivatives such as Schiff bases and hydrazones can be readily synthesized. These derivatives have demonstrated significant potential as antimicrobial agents.
This document outlines the synthesis of two classes of antimicrobial candidates from this compound: Schiff bases, formed by condensation with primary amines, and hydrazones, resulting from the reaction with hydrazides. Detailed experimental protocols and representative antimicrobial activity data are provided to facilitate further research and development in this area.
Synthesis of Antimicrobial Agents
The general approach for the synthesis of antimicrobial agents from this compound involves a condensation reaction to form either a Schiff base or a hydrazone.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of a representative Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Methanol
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.1 mol of this compound in 20 mL of methanol.
-
To this solution, add 0.1 mol of the selected primary amine (e.g., 4-aminophenol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the reaction mixture for 10-12 hours at 70-75°C with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of a representative hydrazone from this compound and a hydrazide.
Materials:
-
This compound
-
Substituted hydrazide (e.g., isonicotinohydrazide)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 1 mmol of this compound in 25 mL of ethanol in a round-bottom flask.
-
Add 1 mmol of the chosen hydrazide (e.g., isonicotinohydrazide) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture at reflux for 3-4 hours, monitoring the reaction by TLC.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under reduced pressure.[3]
-
Recrystallize the solid product from ethanol to obtain the purified hydrazone derivative.
Antimicrobial Activity
The synthesized Schiff base and hydrazone derivatives of this compound are expected to exhibit antimicrobial activity. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for similar thiazole derivatives against various microbial strains.
| Compound Type | Derivative | Test Organism | MIC (µg/mL) |
| Schiff Base | 2a | Staphylococcus epidermidis | 250[4] |
| Schiff Base | 2b | Pseudomonas aeruginosa | 375[4] |
| Schiff Base | 2d | Staphylococcus aureus | 250[4] |
| Schiff Base | 2g | Escherichia coli | 375[4] |
| Hydrazone | 5c | Bacillus subtilis | 2.5[3] |
| Hydrazone | 5f | Escherichia coli | 2.5[3] |
| Hydrazone | 5f | Klebsiella pneumoniae | 2.5[3] |
Experimental Workflows and Signaling Pathways
Synthesis Workflow:
The synthesis of antimicrobial Schiff bases and hydrazones from this compound follows a straightforward workflow.
Caption: General workflow for the synthesis of antimicrobial agents.
Proposed Mechanism of Action:
The antimicrobial activity of thiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, some thiazole-based compounds have been shown to target enzymes involved in cell wall synthesis or other vital metabolic pathways.
Caption: Proposed mechanism of antimicrobial action.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 92422-79-2 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2-(m-Tolyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of novel fluorescent probes derived from 2-(m-Tolyl)thiazole-4-carbaldehyde. The protocols described herein utilize two common and effective synthetic strategies: Knoevenagel condensation and Schiff base formation, yielding probes with potential applications in bioimaging and sensing.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that form the core of many fluorescent probes due to their favorable photophysical properties, including high quantum yields and environmental sensitivity. The starting material, this compound, possesses a versatile aldehyde functional group that allows for straightforward derivatization to generate a diverse range of fluorescent molecules. The synthetic routes outlined below are robust and can be adapted to introduce various functionalities for specific targeting or sensing applications.
Data Presentation
The following table summarizes the anticipated photophysical properties of representative fluorescent probes synthesized from this compound via the described protocols. These values are based on data from structurally similar thiazole-based fluorescent dyes and are provided for comparative purposes.
| Probe Name | Synthetic Route | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Probe 1 (Styryl Dye) | Knoevenagel Condensation | ~450-480 | ~520-560 | ~70-80 | ~0.1-0.3 | ~25,000-40,000 |
| Probe 2 (Schiff Base) | Schiff Base Formation | ~380-410 | ~480-520 | ~100-110 | ~0.05-0.2 | ~15,000-30,000 |
Experimental Protocols
Protocol 1: Synthesis of a Styryl Dye Fluorescent Probe via Knoevenagel Condensation
This protocol details the synthesis of a fluorescent styryl dye through the Knoevenagel condensation of this compound with rhodanine-3-acetic acid.
Materials:
-
This compound
-
Rhodanine-3-acetic acid
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, add this compound (1.0 mmol), rhodanine-3-acetic acid (1.0 mmol), and anhydrous sodium acetate (1.5 mmol).
-
To this mixture, add glacial acetic acid (20 mL) and acetic anhydride (5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 3-5 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the styryl dye fluorescent probe.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes the synthesis of a fluorescent Schiff base by the condensation of this compound with 4-methoxyaniline.
Materials:
-
This compound
-
4-Methoxyaniline (p-anisidine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
To this solution, add 4-methoxyaniline (1.1 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude Schiff base fluorescent probe.
-
Purify the product by recrystallization from ethanol to obtain a pure crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Workflow for the synthesis of a styryl dye fluorescent probe.
Caption: Workflow for the synthesis of a Schiff base fluorescent probe.
Caption: A potential signaling pathway for a 'turn-on' fluorescent probe.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2-(m-Tolyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(m-Tolyl)thiazole-4-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a thiazole core, a tolyl moiety, and a reactive aldehyde group, makes it an attractive substrate for diversification through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from readily available precursors.
This document provides detailed application notes and generalized protocols for employing this compound in several key palladium-catalyzed cross-coupling reactions. While specific literature on the direct use of this aldehyde as a coupling partner is limited, the following protocols are based on established methodologies for similar thiazole derivatives and serve as a robust starting point for experimental design. Researchers should note that optimization of the described conditions may be necessary to achieve desired outcomes for their specific applications.
General Considerations for Cross-Coupling Reactions
The aldehyde functionality on the thiazole ring is generally stable under many cross-coupling conditions. However, for reactions requiring harsh conditions or specific nucleophiles, protection of the aldehyde group (e.g., as an acetal) may be considered to prevent side reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. In the context of this compound, a halogenated derivative would be required to participate in the catalytic cycle.
Hypothetical Reaction Scheme:
A plausible synthetic route would involve the bromination of the thiazole ring, followed by a Suzuki-Miyaura coupling with a suitable boronic acid or ester.
Caption: Suzuki-Miyaura Coupling Approach
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-2-(m-tolyl)thiazole-4-carbaldehyde with an arylboronic acid.
-
Reagent Preparation : In a dry Schlenk flask, dissolve 5-bromo-2-(m-tolyl)thiazole-4-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K2CO3, 2.0 eq.) in a 4:1 mixture of a suitable solvent like dioxane and water.
-
Inert Atmosphere : Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.), to the reaction mixture under a positive pressure of the inert gas.
-
Reaction Execution : Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Data (Hypothetical)
| Coupling Partner (R-B(OH)2) | Product | Yield (%) | Purity (%) |
| Phenylboronic acid | 5-Phenyl-2-(m-tolyl)thiazole-4-carbaldehyde | 85 | >98 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(m-tolyl)thiazole-4-carbaldehyde | 82 | >97 |
| Thiophene-3-boronic acid | 5-(Thiophen-3-yl)-2-(m-tolyl)thiazole-4-carbaldehyde | 75 | >95 |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. Similar to the Suzuki reaction, a halogenated derivative of this compound is required.
Caption: Heck Reaction Experimental Workflow
Experimental Protocol: Heck Reaction
-
Reaction Setup : To a dried reaction vessel, add 5-bromo-2-(m-tolyl)thiazole-4-carbaldehyde (1.0 eq.), the alkene (1.5 eq.), a palladium source such as palladium(II) acetate (Pd(OAc)2, 0.02 eq.), and a phosphine ligand like triphenylphosphine (PPh3, 0.04 eq.).
-
Solvent and Base : Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) and a base, typically a tertiary amine like triethylamine (Et3N, 2.0 eq.).
-
Inert Conditions : Purge the vessel with an inert gas.
-
Heating : Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed.
-
Product Isolation : After cooling, dilute the mixture with water and extract with a suitable organic solvent. Combine the organic extracts, wash with brine, and dry.
-
Purification : Remove the solvent in vacuo and purify the residue by flash chromatography.
Representative Data (Hypothetical)
| Alkene | Product | Yield (%) | Purity (%) |
| Styrene | 5-(2-Phenylethenyl)-2-(m-tolyl)thiazole-4-carbaldehyde | 78 | >96 |
| n-Butyl acrylate | (E)-Butyl 3-(this compound-5-yl)acrylate | 88 | >98 |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is a reliable method for the synthesis of aryl-alkynes from aryl halides and terminal alkynes, co-catalyzed by palladium and copper complexes.
Experimental Protocol: Sonogashira Coupling
-
Reagent Mixture : In a Schlenk tube, combine 5-bromo-2-(m-tolyl)thiazole-4-carbaldehyde (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 eq.), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.05 eq.).
-
Solvent and Base : Add a solvent such as tetrahydrofuran (THF) and an amine base, for example, triethylamine (Et3N), which also serves as a solvent.
-
Inert Atmosphere : Degas the solution thoroughly.
-
Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up : Filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purification : Purify the crude product via column chromatography.
Representative Data (Hypothetical)
| Alkyne | Product | Yield (%) | Purity (%) |
| Phenylacetylene | 5-(Phenylethynyl)-2-(m-tolyl)thiazole-4-carbaldehyde | 90 | >99 |
| 1-Hexyne | 5-(Hex-1-yn-1-yl)-2-(m-tolyl)thiazole-4-carbaldehyde | 85 | >97 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocol: Buchwald-Hartwig Amination
-
Flask Preparation : Charge a dry Schlenk flask with 5-bromo-2-(m-tolyl)thiazole-4-carbaldehyde (1.0 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Addition of Reactants : Add the amine (1.2 eq.) and an anhydrous solvent like toluene or dioxane.
-
Inert Atmosphere : Seal the flask and purge with argon.
-
Reaction : Heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress.
-
Work-up : After completion, cool the reaction, dilute with ethyl acetate, and wash with water.
-
Purification : Dry the organic phase, concentrate, and purify the product by column chromatography.
Representative Data (Hypothetical)
| Amine | Product | Yield (%) | Purity (%) |
| Morpholine | 5-(Morpholino)-2-(m-tolyl)thiazole-4-carbaldehyde | 92 | >98 |
| Aniline | 5-(Phenylamino)-2-(m-tolyl)thiazole-4-carbaldehyde | 79 | >95 |
Conclusion
Metal-catalyzed cross-coupling reactions offer a powerful platform for the functionalization of this compound, enabling the synthesis of a diverse array of derivatives for applications in drug discovery and materials science. The protocols and data presented herein provide a foundational guide for researchers to develop and optimize these transformations for their specific research needs. While these are generalized procedures, they represent the current state-of-the-art in cross-coupling chemistry and should be readily adaptable to the target substrate with appropriate empirical optimization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing the thiazole ring of this compound is the Hantzsch thiazole synthesis.[3][4][5] This method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of the target molecule, this would typically involve the reaction of m-tolylthioamide with a 3-halo-2-oxopropanal derivative.
Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?
A2: The key precursors are m-tolylthioamide and a suitable α-halocarbonyl compound that can provide the C4-carbaldehyde functionality. A common precursor for the latter is 3-bromo-2-oxopropanal or a protected form thereof.
Q3: What are some alternative methods for thiazole synthesis?
A3: Besides the Hantzsch synthesis, other methods for creating the thiazole ring include the Cook-Heilborn synthesis from α-aminonitriles and the Tcherniac synthesis from α-thiocyanoketones.[6] Additionally, newer methods are continually being developed, some of which employ microwave irradiation or green catalysts to improve efficiency and environmental friendliness.[7][8][9]
Q4: What are the main factors influencing the yield of the reaction?
A4: Several factors can significantly impact the yield, including the purity of starting materials, reaction temperature, choice of solvent, reaction time, and the presence of a suitable catalyst or base. Optimization of these parameters is crucial for achieving high yields.
Q5: Are there any known side reactions to be aware of?
A5: Yes, potential side reactions in the Hantzsch synthesis can include the formation of isomeric products, over-alkylation, and polymerization of the aldehyde. The reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive or impure starting materials. | - Ensure the purity of m-tolylthioamide and the α-haloketone using techniques like NMR or melting point analysis.- Use freshly prepared or properly stored reagents. |
| Incorrect reaction temperature. | - Optimize the reaction temperature. Some Hantzsch syntheses require heating, while others proceed at room temperature.[11] | |
| Inappropriate solvent. | - Experiment with different solvents. Polar solvents like ethanol or acetonitrile are commonly used.[12] | |
| Formation of Multiple Products (Isomers or Byproducts) | Incorrect pH of the reaction mixture. | - The regioselectivity of the Hantzsch synthesis can be pH-dependent.[10] Consider buffering the reaction or using a non-nucleophilic base to control the pH. |
| Side reactions due to reactive aldehyde group. | - Consider using a protected form of the α-halocarbonyl reactant, followed by a deprotection step after the thiazole ring formation. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent.- Optimize the stoichiometry of the reactants. |
| Product is an oil or difficult to crystallize. | - Employ column chromatography for purification.- Attempt to form a solid derivative (e.g., a hydrazone) for easier handling and purification, followed by regeneration of the aldehyde. | |
| Tar formation. | - Lower the reaction temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
m-Tolylthioamide
-
3-Bromo-2-oxopropanal (or a suitable precursor/protected form)
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (or another suitable base)
Procedure:
-
Dissolve m-tolylthioamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
In a separate flask, prepare a solution of 3-bromo-2-oxopropanal in ethanol.
-
Slowly add the 3-bromo-2-oxopropanal solution to the m-tolylthioamide solution at room temperature with constant stirring.
-
Add sodium bicarbonate to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Reported Yields for Hantzsch Thiazole Synthesis under Various Conditions
| Thiazole Derivative | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(p-tolyl)thiazole derivatives | p-tolylthioamide, α-bromo ketones | Ethanol | 60 | 6-8 | 78 | [12] |
| 4-(p-tolyl)thiazole derivatives | p-tolylthioamide, α-bromo ketones | Acetonitrile | 90 | 4-6 | 65-82 | [12] |
| 2-p-Tolylthiazole-4-carboxylic acid | 4-Methylbenzothioamide, bromopyruvic acid | Ethanol | Room Temp | 30 | 82 | [11] |
| Substituted Hantzsch thiazole derivatives | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | ETOH/Water | 65 | - | 79-90 | [5] |
Visualizations
Caption: Hantzsch synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. bepls.com [bepls.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. sussex.figshare.com [sussex.figshare.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 4-(p-Tolyl)thiazole-2-carbaldehyde | 383143-86-0 [smolecule.com]
Technical Support Center: Purification of 2-(m-Tolyl)thiazole-4-carbaldehyde
Welcome to the technical support center for the purification of 2-(m-Tolyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials or side-products from the synthesis, which is often a Hantzsch-type thiazole synthesis. Potential impurities include:
-
m-Tolylthioamide: An unreacted starting material.
-
Haloketone precursor: The starting material used to form the thiazole-4-carbaldehyde moiety.
-
Over-oxidation products: If the aldehyde is formed by oxidation, corresponding carboxylic acids could be present.
-
Condensation side-products: Self-condensation of the aldehyde or reaction with other nucleophiles present in the reaction mixture.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: Aldehydes can be susceptible to oxidation to carboxylic acids. Therefore, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) and protected from light.
Q3: Is this compound stable to standard purification techniques like silica gel chromatography?
A3: Thiazole-containing compounds are generally stable. However, aldehydes can sometimes be sensitive to acidic conditions, and silica gel is slightly acidic. While generally stable on silica, prolonged exposure could potentially lead to minor degradation. If instability is suspected, deactivating the silica gel with a small amount of a neutral base like triethylamine in the eluent can be considered.
Q4: Can I use recrystallization for the final purification step?
A4: Yes, recrystallization is an excellent method for obtaining highly pure this compound, provided a suitable solvent is identified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not move from the baseline on TLC/Column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A starting point could be 20% ethyl acetate in hexane. |
| Compound streaks on the TLC plate/Column | The compound may be interacting too strongly with the acidic silica gel. The sample may be overloaded. | Add a small amount of a neutral organic base (e.g., 0.1-1% triethylamine) to the eluent to neutralize the silica surface. Ensure the sample is not too concentrated when loaded onto the column. |
| Poor separation of the product from a close-running impurity | The solvent system is not providing adequate resolution. | Try a different solvent system. For example, if hexane/ethyl acetate is not working, a dichloromethane/methanol system might provide different selectivity. A shallow gradient elution can also improve separation. |
| The product elutes with a yellow/brown color, but the pure compound should be a different color. | Co-elution with a colored impurity. | Collect smaller fractions and analyze by TLC to isolate the pure fractions. If the color persists, consider a subsequent purification step like recrystallization or bisulfite adduct formation. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a more polar solvent or use a solvent mixture. Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find one in which the compound is sparingly soluble at room temperature but readily soluble when hot. |
| The compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling is too rapid. The melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Use a lower-boiling point solvent if possible. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Place the solution in an ice bath or refrigerator to further decrease the solubility. If crystals still do not form, the solvent is likely unsuitable. |
| The recovered yield is very low. | The compound is too soluble in the cold solvent. The initial amount of solvent used was too large. | Cool the solution in an ice bath for a longer period to maximize crystal formation. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
Bisulfite Adduct Formation Troubleshooting
| Problem | Potential Cause | Solution |
| No precipitate of the bisulfite adduct forms. | The adduct is soluble in the reaction mixture. The sodium bisulfite solution is not fresh or saturated. | After shaking with the bisulfite solution, perform a liquid-liquid extraction. The aldehyde-bisulfite adduct will be in the aqueous phase. Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite. |
| Low yield of the regenerated aldehyde. | Incomplete regeneration of the aldehyde from the adduct. The pH was not sufficiently basic during regeneration. | Ensure the pH of the aqueous layer is raised to >12 with a strong base (e.g., 50% NaOH) to ensure complete cleavage of the bisulfite adduct. Extract the aqueous layer multiple times with an organic solvent to ensure full recovery of the aldehyde. |
| The regenerated aldehyde is still impure. | The initial bisulfite adduct was not washed sufficiently. Some impurities can be carried through the process. | After isolating the precipitated bisulfite adduct, wash it thoroughly with a non-polar organic solvent to remove any adsorbed impurities before regenerating the aldehyde. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with stopcock
-
Collection tubes/flasks
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., start with 20% ethyl acetate in hexane).
-
Visualize the spots under UV light (254 nm). The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation on a column. Adjust the solvent polarity to achieve this Rf value.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the determined solvent system.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
1. Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the potential solvent at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Heat the test tube. The compound should dissolve completely in the hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical purification method is highly selective for aldehydes.
1. Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Diethyl ether or other non-polar organic solvent
-
50% aqueous sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Standard laboratory glassware
2. Procedure:
-
Adduct Formation:
-
Dissolve the crude material in methanol or ethanol.
-
Add the saturated sodium bisulfite solution and stir or shake vigorously for 15-30 minutes. A white precipitate of the bisulfite adduct may form.
-
If a precipitate forms, collect it by vacuum filtration and wash with diethyl ether.
-
-
Extraction (if no precipitate forms):
-
If no precipitate is observed, transfer the mixture to a separatory funnel.
-
Add water and diethyl ether.
-
Shake the funnel and separate the layers. The bisulfite adduct will be in the aqueous layer. Wash the aqueous layer with diethyl ether to remove any remaining non-aldehyde impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct (or the aqueous layer from extraction) in a mixture of water and diethyl ether in a separatory funnel.
-
Slowly add 50% NaOH solution with shaking until the aqueous layer is strongly basic (pH > 12).
-
The white precipitate of the adduct will dissolve, and the purified aldehyde will be released into the organic layer.
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of diethyl ether.
-
-
Isolation:
-
Combine all organic extracts.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods (Qualitative)
| Method | Selectivity | Yield | Scalability | Common Issues |
| Column Chromatography | Good to Excellent | Moderate to Good | Good | Time-consuming, requires solvent, potential for compound degradation on silica. |
| Recrystallization | Excellent for crystalline solids | Can be low if compound is highly soluble | Excellent | Finding a suitable solvent can be challenging, "oiling out". |
| Bisulfite Adduct Formation | Excellent for aldehydes | Good to Excellent | Good | Not suitable for sterically hindered aldehydes, requires basic conditions for regeneration. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
Technical Support Center: Synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde. The synthesis of this compound typically involves a two-step process: the formation of the 2-(m-Tolyl)thiazole core via a Hantzsch-type synthesis, followed by the introduction of the aldehyde group at the 4-position of the thiazole ring, commonly through a Vilsmeier-Haack reaction. This guide addresses potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound where side reactions can occur?
A1: Side reactions are possible in both key stages of the synthesis:
-
Hantzsch Thiazole Synthesis: The initial formation of the 2-(m-Tolyl)thiazole ring from an α-haloketone and a thioamide can have side products.
-
Vilsmeier-Haack Formylation: The introduction of the carbaldehyde group onto the 2-(m-Tolyl)thiazole core is a critical step where regioselectivity issues and other side reactions can arise.
Q2: What is the most common method for the formylation of 2-arylthiazoles?
A2: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 2-arylthiazoles.[1][2] This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.[1][3]
Q3: Can formylation occur at positions other than the desired C4 of the thiazole ring?
A3: Yes, this is a potential issue. While formylation at the C5 position of the thiazole is also possible, the major side reaction concerning regioselectivity is often formylation of the activated m-tolyl ring. In some cases, with highly activated substrates, diformylation can also occur. Studies on similar 4-aryl-2-aminothiazole derivatives have shown that formylation can occur on the thiazole ring, the phenyl group, or an amino group, indicating the potential for multiple reaction sites.[4]
Q4: Are there any common impurities from the starting materials that I should be aware of?
A4: For the Hantzsch synthesis, impurities in the α-haloketone or the thioamide can lead to the formation of undesired thiazole derivatives. For the Vilsmeier-Haack reaction, it is crucial to use anhydrous solvents and reagents, as the Vilsmeier reagent is moisture-sensitive and will decompose in the presence of water, reducing the efficiency of the formylation.
Troubleshooting Guide
Issue 1: Low or No Yield of the 2-(m-Tolyl)thiazole Intermediate
-
Question: I am getting a very low yield, or no desired product, after the initial Hantzsch thiazole synthesis. What could be the problem?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction temperature and time. Hantzsch thiazole synthesis often requires heating.[5]
-
Purity of Starting Materials: Check the purity of your α-haloketone and m-tolylthioamide. Contaminants can interfere with the reaction.
-
Incorrect Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of the thioamide is common practice.[6]
-
Improper Work-up: The thiazole product may be soluble in the work-up solvents. Ensure your extraction and isolation procedure is appropriate for the expected product's polarity.
-
Issue 2: Multiple Products Observed After Formylation
-
Question: After the Vilsmeier-Haack formylation, my TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products?
-
Answer: The presence of multiple products suggests a lack of regioselectivity in the formylation step. The likely side products are isomers of your target compound. The Vilsmeier reagent is an electrophile, and electrophilic substitution can occur at various activated positions.[7]
-
Formylation of the m-Tolyl Ring: The m-tolyl group is activating, and formylation can occur at the positions ortho and para to the methyl group.
-
Formylation at C5 of the Thiazole Ring: While typically less favored than C4, some formylation at the C5 position might occur.
-
Diformylation: In some instances, if the reaction conditions are too harsh or the substrate is highly activated, a second formyl group may be added to either the thiazole or the tolyl ring.
-
Issue 3: Recovery of Unreacted 2-(m-Tolyl)thiazole
-
Question: I have a significant amount of my starting 2-(m-Tolyl)thiazole remaining after the formylation reaction. How can I improve the conversion?
-
Answer:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure you are using anhydrous DMF and POCl₃, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Reagent: You may need to increase the molar equivalents of the Vilsmeier reagent. A common starting point is 1.5 to 3 equivalents.
-
Reaction Temperature: The Vilsmeier-Haack reaction often requires heating. If you are running the reaction at room temperature, consider increasing the temperature to improve the rate of reaction. Reaction temperatures can range from 0°C to 80°C depending on the substrate's reactivity.[1]
-
Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress by TLC or LC-MS.
-
Potential Side Products and Mitigation Strategies
| Side Product | Description | Plausible Cause | Suggested Mitigation Strategy |
| Isomeric Formylated Products | Aldehyde group on the m-tolyl ring or at the C5 position of the thiazole. | Electrophilic attack of the Vilsmeier reagent on other activated positions of the molecule. | Optimize reaction temperature and time. Lowering the temperature may improve regioselectivity. Use of a milder formylating agent could also be explored. |
| Diformylated Products | Two aldehyde groups on the molecule (e.g., one on the thiazole and one on the tolyl ring). | Harsh reaction conditions (high temperature, long reaction time) or excess Vilsmeier reagent. | Reduce the number of equivalents of the Vilsmeier reagent. Carefully control the reaction temperature and time. |
| N,N-dimethylformimidamide derivatives | Formation of an iminium salt with any potential amino groups (less likely for this specific synthesis unless starting from an amino-thiazole precursor).[4] | Reaction of the Vilsmeier reagent with nucleophilic nitrogen atoms. | Not directly applicable to the target molecule but important to consider if precursors with amino groups are used. |
| Unreacted Starting Material | 2-(m-Tolyl)thiazole is recovered after the reaction. | Incomplete reaction due to inactive reagent, insufficient reagent, or mild reaction conditions. | Use anhydrous reagents and solvents. Increase the equivalents of the Vilsmeier reagent and/or increase the reaction temperature and time. |
Experimental Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of this compound.
Hypothetical Experimental Protocol
Step 1: Synthesis of 2-(m-Tolyl)thiazole (Hantzsch Synthesis)
-
To a solution of m-tolylthioamide (1.0 eq) in a suitable solvent (e.g., ethanol), add 2-bromo-1-chloroethane (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the cooled DMF with stirring.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-(m-Tolyl)thiazole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.
-
Basify the mixture with an aqueous solution of sodium hydroxide or sodium carbonate until a pH of 8-9 is reached.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. organicreactions.org [organicreactions.org]
- 2. reddit.com [reddit.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Buy 2-Methyl-4-(p-tolyl)thiazole | 66047-73-2 [smolecule.com]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
optimization of reaction conditions for 2-(m-Tolyl)thiazole-4-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The synthesis of this compound is typically achieved in two main stages:
-
Hantzsch Thiazole Synthesis: Formation of the 2-(m-Tolyl)thiazole core.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group onto the thiazole ring.
Protocol 1: Hantzsch Synthesis of 2-(m-Tolyl)thiazole
This classical method involves the condensation of an α-haloketone with a thioamide.
Materials:
-
m-Toluamide
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
2-Bromo-1,1-diethoxyethane
-
Ethanol
-
Sodium Bicarbonate
Procedure:
-
Thionation of m-Toluamide:
-
In a round-bottom flask, dissolve m-toluamide in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) or P₄S₁₀ (0.25 equivalents) portion-wise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain crude m-tolylthioamide. Purify by recrystallization or column chromatography.
-
-
Cyclization to form 2-(m-Tolyl)thiazole:
-
Dissolve the purified m-tolylthioamide in ethanol.
-
Add 2-bromo-1,1-diethoxyethane (1.1 equivalents).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(m-Tolyl)thiazole.
-
Protocol 2: Vilsmeier-Haack Formylation of 2-(m-Tolyl)thiazole
This reaction introduces a formyl group at the C4 or C5 position of the thiazole ring. The Vilsmeier-Haack reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials:
-
2-(m-Tolyl)thiazole
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Sodium Hydroxide solution
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 - 3 equivalents) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0°C for 30-60 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 2-(m-Tolyl)thiazole in anhydrous DCM.
-
Add the solution of 2-(m-Tolyl)thiazole dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60°C for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C.
-
Carefully and slowly quench the reaction by pouring it onto crushed ice or into ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cooled aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions
| Entry | Equivalents of POCl₃ | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | DCM | 40 | 12 | Moderate |
| 2 | 1.5 | DCM | 50 | 6 | Good |
| 3 | 2.0 | DMF | 60 | 4 | High |
| 4 | 3.0 | DMF | 60 | 2 | High |
Note: Yields are generalized based on literature for similar substrates and may vary.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the role of Lawesson's Reagent in the Hantzsch synthesis? A1: Lawesson's Reagent is a thionating agent used to convert the carbonyl group of the m-toluamide into a thiocarbonyl group, forming m-tolylthioamide, which is a necessary precursor for the thiazole ring formation.
Q2: Why is it crucial to use anhydrous conditions for the Vilsmeier-Haack reaction? A2: The Vilsmeier reagent (chloromethyliminium salt) is highly reactive towards water. Any moisture present will decompose the reagent, leading to a significant decrease in the yield of the formylated product.
Q3: Can other formylating agents be used instead of the Vilsmeier-Haack reagent? A3: While the Vilsmeier-Haack reaction is a common and effective method for formylating electron-rich heterocycles, other methods like the Duff reaction or Rieche formylation could potentially be used, but may require different starting materials and harsher conditions.
Q4: How can I confirm the regioselectivity of the formylation? A4: The formylation of 2-arylthiazoles typically occurs at the C5 position, which is electronically favored for electrophilic substitution. However, substitution at the C4 position can also occur. The exact position of the aldehyde group can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and NOESY experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of 2-(m-Tolyl)thiazole in Hantzsch synthesis | Incomplete thionation of the amide. Decomposition of the α-haloketone. Ineffective cyclization conditions. | Ensure complete conversion of the amide to the thioamide by monitoring with TLC and adjusting reaction time/temperature. Use fresh or properly stored 2-bromo-1,1-diethoxyethane. Ensure the reaction is refluxed for a sufficient amount of time. |
| Low yield of this compound in Vilsmeier-Haack reaction | Decomposition of the Vilsmeier reagent due to moisture. Insufficient activation of the thiazole ring. Incomplete reaction. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. Increase the equivalents of POCl₃ to ensure complete formation of the Vilsmeier reagent. Increase the reaction temperature or time and monitor by TLC. |
| Formation of multiple products | Non-selective formylation at different positions on the thiazole or tolyl ring. Side reactions due to impurities. | Optimize reaction conditions (temperature, solvent, equivalents of reagents) to favor formylation at the desired position.[1] Purify the starting 2-(m-Tolyl)thiazole before the formylation step. |
| Difficulty in isolating the product | Product is water-soluble. Formation of an emulsion during work-up. | Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Add a small amount of brine or a different organic solvent to break the emulsion. |
| Reaction does not go to completion | Insufficient amount of Vilsmeier reagent. Low reaction temperature or short reaction time. | Increase the equivalents of POCl₃ and DMF. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress carefully using TLC. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
preventing byproduct formation in 2-(m-Tolyl)thiazole-4-carbaldehyde reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate byproduct formation in reactions involving 2-(m-Tolyl)thiazole-4-carbaldehyde.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Q1: My Vilsmeier-Haack formylation of 2-(m-Tolyl)thiazole is giving a low yield and multiple spots on my TLC. What are the potential byproducts?
A1: Low yields and the presence of multiple products in the Vilsmeier-Haack formylation are common challenges. The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a powerful electrophile and can react at multiple sites.[1][2] Potential byproducts include:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Di-formylated Products: Although less common, over-formylation can occur under harsh conditions.
-
Byproducts from Reaction with DMF: Impurities in DMF can lead to side reactions. It is crucial to use anhydrous DMF.
-
Hydrolysis of Intermediates: Incomplete hydrolysis of the iminium intermediate can lead to impurities.
Q2: I am attempting a Hantzsch synthesis to produce a 2-(m-Tolyl)thiazole derivative and observing significant impurity formation. What could be the cause?
A2: The Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is a robust method but can be prone to side reactions if not properly controlled.[3][4] Common sources of byproducts include:
-
Side reactions of the α-haloketone: These compounds can be unstable and may undergo self-condensation or other side reactions.
-
Formation of isomeric products: Depending on the substitution pattern of the reactants, the formation of regioisomers is possible.
-
Incomplete cyclization: The intermediate from the initial condensation may not fully cyclize to the desired thiazole, leading to a mixture of products.
Q3: How can I improve the regioselectivity of the formylation reaction on 2-(m-Tolyl)thiazole?
A3: Achieving high regioselectivity in the formylation of 2-arylthiazoles is critical for minimizing byproduct formation. The C4 and C5 positions of the thiazole ring are both susceptible to electrophilic attack. To favor formylation at the C4 position:
-
Control the reaction temperature: Running the reaction at a lower temperature can enhance selectivity.
-
Slow addition of the Vilsmeier reagent: Adding the formylating agent dropwise to the thiazole solution can help control the reaction and reduce the formation of undesired isomers.
-
Choice of solvent: While DMF is necessary for the formation of the Vilsmeier reagent, the use of a co-solvent can sometimes influence the regioselectivity.
Q4: What are the best practices for purifying this compound to remove byproducts?
A4: Purification of the crude product is essential to obtain high-purity this compound. Common purification techniques include:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Aqueous Work-up: A thorough aqueous work-up after the reaction can help remove water-soluble impurities and unreacted reagents.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Vilsmeier-Haack formylation of a 2-arylthiazole, which can be adapted for 2-(m-Tolyl)thiazole.
| Parameter | Condition | Expected Yield (%) | Potential Byproducts |
| Temperature | 0°C to rt | 70-85% | Unreacted starting material |
| Temperature | > 50°C | 50-70% | Di-formylated products, other isomers |
| Reagent Purity | Anhydrous DMF, fresh POCl₃ | Higher yields | Various byproducts from side reactions |
| Reaction Time | 2-4 hours | Optimal yield | Incomplete reaction or byproduct formation |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-(m-Tolyl)thiazole
This protocol provides a general method for the formylation of 2-(m-Tolyl)thiazole to yield this compound, with an emphasis on minimizing byproduct formation.
Materials:
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2-(m-Tolyl)thiazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Dissolve 2-(m-Tolyl)thiazole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Mandatory Visualization
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 2-(m-Tolyl)thiazole-4-carbaldehyde
Welcome to the technical support center for 2-(m-Tolyl)thiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound?
Q2: What are the most common reactions where low reactivity of this compound is observed?
Low reactivity is most frequently reported in condensation reactions (such as Knoevenagel and Aldol condensations) and Wittig reactions. These reactions are often sensitive to steric and electronic effects, which can be influenced by the heterocyclic nature of the aldehyde.
Q3: What are the key factors that can contribute to the low reactivity of this compound?
Several factors can lead to diminished reactivity:
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Electronic Effects: The thiazole ring is an electron-deficient aromatic system. This electronic nature can reduce the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack compared to simple aromatic aldehydes.
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Steric Hindrance: The presence of the 2-(m-tolyl) group can create steric hindrance around the aldehyde functional group, impeding the approach of bulky nucleophiles.
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Reagent Purity: Impurities in the this compound or other reactants can inhibit the reaction. The purity of the aldehyde should be confirmed by techniques such as NMR or HPLC before use.
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Reaction Conditions: Suboptimal reaction conditions, including solvent, temperature, catalyst, and reaction time, are a common cause of low yields and incomplete reactions.
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Ylide Instability (in Wittig Reactions): The stability of the phosphonium ylide is crucial for the success of the Wittig reaction. Unstabilized ylides can be less reactive and may require specific conditions for their formation and reaction.[5][6]
Troubleshooting Guides
Issue 1: Knoevenagel Condensation
Q: My Knoevenagel condensation with this compound is showing low conversion or is not proceeding to completion. What steps can I take to troubleshoot this?
A: Low conversion in Knoevenagel condensations with heterocyclic aldehydes is a common issue. Here is a systematic approach to troubleshoot the problem:
Troubleshooting Workflow for Knoevenagel Condensation
Caption: Troubleshooting flowchart for Knoevenagel condensation.
Detailed Troubleshooting Steps:
-
Catalyst Optimization:
-
Weak Bases: If you are using a weak base like piperidine or triethylamine and observing low reactivity, consider switching to a slightly stronger base or using a co-catalyst. Ammonium acetate is a common and effective catalyst for this reaction.[7]
-
Lewis Acids: In some cases, a Lewis acid catalyst can enhance the electrophilicity of the aldehyde.
-
Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a sluggish reaction, while too much can lead to side product formation.
-
-
Solvent Selection:
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The choice of solvent can significantly impact reaction rates.[8] If the reaction is slow in a non-polar solvent, switching to a more polar solvent like ethanol, methanol, or isopropanol could improve solubility and reaction kinetics.[7] In some instances, solvent-free conditions with microwave irradiation have proven effective for similar condensations.[9]
-
-
Temperature and Reaction Time:
-
Gently heating the reaction mixture to reflux can often overcome activation energy barriers.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is proceeding but is slow, extending the reaction time may be necessary.
-
-
Reagent Purity and Stoichiometry:
-
Verify the purity of your this compound and the active methylene compound.
-
Ensure the stoichiometry of your reactants is correct. A slight excess of the active methylene compound (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[7]
-
Table 1: Recommended Starting Conditions for Knoevenagel Condensation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Piperidine or Ammonium Acetate (catalytic amount) | Mild bases that are effective for Knoevenagel condensations.[7] |
| Solvent | Ethanol or Methanol | Polar protic solvents that can facilitate the reaction.[7] |
| Temperature | Room Temperature to Reflux | Start at room temperature and increase if the reaction is slow.[7] |
| Monitoring | Thin Layer Chromatography (TLC) | To track the consumption of starting material and formation of the product. |
Experimental Protocol: General Procedure for Knoevenagel Condensation
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In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).
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Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
If the reaction is sluggish, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solution under reduced pressure and purify by column chromatography.[7]
Issue 2: Wittig Reaction
Q: I am attempting a Wittig reaction with this compound, but I am observing low yields of the desired alkene. How can I improve the outcome?
A: The Wittig reaction is sensitive to the nature of the aldehyde and the ylide. The electron-deficient nature of the thiazole ring can decrease the reactivity of the aldehyde.
Troubleshooting Workflow for Wittig Reaction
Caption: Troubleshooting flowchart for Wittig reaction.
Detailed Troubleshooting Steps:
-
Ylide Formation:
-
Base Selection: The choice of base is critical for the deprotonation of the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[10] For stabilized ylides, weaker bases such as potassium tert-butoxide (KOtBu) may be sufficient.[5]
-
Anhydrous Conditions: Ylide formation must be carried out under strictly anhydrous conditions, as the ylides are moisture-sensitive. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Temperature: The initial ylide formation is often performed at low temperatures (e.g., 0°C or -78°C), followed by the addition of the aldehyde and allowing the reaction to warm to room temperature.[10]
-
Order of Addition: It is generally recommended to form the ylide first and then add the aldehyde solution dropwise.
-
-
Ylide Reactivity:
-
Stabilized vs. Non-stabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) are less reactive than non-stabilized ylides (containing alkyl groups).[5] If you are using a stabilized ylide and observing low reactivity, you may need to use more forcing conditions (higher temperature, longer reaction time).
-
Table 2: Base Selection for Wittig Reagent Formation
| Ylide Type | Recommended Base | Rationale |
| Non-stabilized | n-Butyllithium (n-BuLi), Sodium Hydride (NaH) | Strong bases are required to deprotonate the corresponding phosphonium salts.[10] |
| Stabilized | Potassium tert-butoxide (KOtBu), Sodium Ethoxide (NaOEt) | Weaker bases are often sufficient for the more acidic phosphonium salts.[5] |
Experimental Protocol: General Procedure for Wittig Reaction with a Non-Stabilized Ylide
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To a stirred suspension of the appropriate triphenylphosphonium salt (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere, add n-butyllithium (1.1 mmol as a solution in hexanes) dropwise at 0°C.
-
Allow the resulting colored solution (typically deep red or orange) to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution to 0°C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[10]
By systematically addressing these potential issues, researchers can significantly improve the success rate of reactions involving the low reactivity of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.cn [capotchem.cn]
- 4. chemimpex.com [chemimpex.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture | MDPI [mdpi.com]
- 9. Buy 4-(p-Tolyl)thiazole-2-carbaldehyde | 383143-86-0 [smolecule.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
stability issues of 2-(m-Tolyl)thiazole-4-carbaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(m-Tolyl)thiazole-4-carbaldehyde in solution. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter with this compound in solution.
Issue 1: Rapid Degradation of the Compound in Common Organic Solvents
Question: I am observing a rapid decrease in the concentration of my this compound stock solution, which is dissolved in methanol (or another protic solvent), even when stored at low temperatures. What could be the cause, and how can I prevent this?
Answer:
The aldehyde functional group in this compound is susceptible to reaction with nucleophilic solvents, especially protic solvents like methanol. Under acidic or basic conditions, aldehydes can form hemiacetals and acetals. While this reaction is reversible, it can lead to a decrease in the concentration of the free aldehyde in your solution.
Troubleshooting Steps:
-
Solvent Selection: Switch to an aprotic solvent for your stock solution. Recommended solvents include anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).
-
pH Control: Ensure your solvent is neutral. Traces of acid or base can catalyze the degradation of the aldehyde.
-
Storage Conditions: Store the stock solution at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After a Few Days
Question: My HPLC analysis of a solution of this compound shows the emergence of new peaks over time, indicating the formation of degradation products. What are the likely degradation pathways?
Answer:
Several degradation pathways could be at play, primarily involving the aldehyde group and the thiazole ring.
-
Oxidation of the Aldehyde: The aldehyde group is prone to oxidation, converting it to the corresponding carboxylic acid, 2-(m-Tolyl)thiazole-4-carboxylic acid. This can be initiated by dissolved oxygen in the solvent or exposure to oxidizing agents.
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Photodegradation: Thiazole derivatives, particularly those with aryl substituents, can be susceptible to photodegradation. Exposure to light, especially UV radiation, can lead to complex degradation pathways, potentially involving the cleavage of the thiazole ring. A study on a structurally related thiazole compound showed that photo-irradiation can lead to the formation of an unstable endoperoxide that rearranges to a final degradation product.[1]
-
Hydrolysis of the Thiazole Ring: While the thiazole ring is generally stable, prolonged exposure to harsh acidic or basic conditions can lead to its hydrolysis.
Troubleshooting and Identification Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended. Avoid exposure to moisture and oxidizing agents.
Q2: How can I monitor the stability of this compound in my solution?
A2: A stability-indicating HPLC method is the best way to monitor the concentration of the parent compound and detect any degradation products. The method should be able to resolve the parent peak from all potential degradation peaks.
Q3: Is this compound sensitive to pH?
A3: Yes, the aldehyde functionality can be sensitive to both acidic and basic conditions, which can catalyze degradation reactions. It is advisable to maintain solutions at a neutral pH whenever possible. The thiazole ring itself can also be compromised under extreme pH conditions.
Q4: What are the potential degradation products I should look for?
A4: Based on the structure, the most likely degradation products are:
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2-(m-Tolyl)thiazole-4-carboxylic acid: Formed by the oxidation of the aldehyde group.
-
Products of thiazole ring cleavage: These can be more complex and may result from photodegradation or hydrolysis under harsh conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector or mass spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile for analysis.
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Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a validated stability-indicating HPLC method.
-
Workflow for Forced Degradation Study:
Caption: Experimental workflow for a forced degradation study.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C for 72 hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 72h (µg/mL) | % Degradation | Appearance of Degradation Products (Peak Area %) |
| Methanol | 100 | 85 | 15% | 12% (Product A), 3% (Product B) |
| Acetonitrile | 100 | 98 | 2% | <1% (Product A) |
| DMSO | 100 | 99 | 1% | Not Detected |
| Water (pH 7) | 100 | 92 | 8% | 7% (Product A) |
Product A is hypothesized to be 2-(m-Tolyl)thiazole-4-carboxylic acid. Product B is a hypothetical minor degradation product.
Table 2: Summary of Hypothetical Forced Degradation Studies
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | 12% | Product A |
| 0.1 M NaOH, 60°C, 24h | 25% | Product A and others |
| 3% H₂O₂, RT, 24h | 40% | Product A |
| Heat (105°C, 24h) | 5% | Minor unknown products |
| Photostability Chamber | 30% | Multiple unknown products |
This data is representative and for illustrative purposes only.
References
Technical Support Center: Scaling Up the Synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde
This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The two most prevalent and scalable methods for the synthesis of 2-aryl-thiazole-4-carbaldehydes are:
-
Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation: This is a robust two-step process. First, the 2-(m-Tolyl)thiazole core is constructed via the Hantzsch reaction between m-tolylthioacetamide and an appropriate α-halo-ketone or α-halo-aldehyde equivalent. The resulting thiazole is then formylated at the 4-position using the Vilsmeier-Haack reagent (typically a mixture of POCl₃ and DMF).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
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Oxidation of (2-(m-Tolyl)thiazol-4-yl)methanol: This alternative route involves the initial synthesis of the corresponding 4-hydroxymethylthiazole, which is then oxidized to the desired aldehyde. This can be a milder alternative to the Vilsmeier-Haack reaction, potentially avoiding harsh reagents.
Q2: What are the primary challenges when scaling up the Hantzsch thiazole synthesis?
A2: Scaling up the Hantzsch synthesis can present several challenges:
-
Exothermic Reaction Control: The initial S-alkylation step can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants in large vessels is critical for consistent reaction progress and to avoid localized "hot spots."
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Product Isolation and Purification: The precipitation or crystallization of the product may behave differently at scale. Filtration and washing processes need to be optimized to ensure high purity and yield.
-
Regioselectivity: When using unsymmetrical α-halocarbonyl compounds, the formation of regioisomers is a possibility, which can complicate purification.[12]
Q3: Are there any "greener" or more environmentally friendly approaches to this synthesis?
A3: Yes, several strategies can make the synthesis more environmentally benign:
-
Alternative Solvents: Water or polyethylene glycol (PEG) have been used as greener solvents for the Hantzsch synthesis in some cases.[17]
-
Catalytic Methods: The use of reusable solid acid catalysts can reduce waste compared to stoichiometric reagents.[18]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often with reduced solvent usage.[11][18]
-
Avoiding Toxic Reagents: The classic Hantzsch synthesis often uses toxic α-haloketones. Alternative methods that avoid these are being developed.[17]
Q4: How can I effectively purify the final this compound product at scale?
A4: For large-scale purification, the following methods are generally employed:
-
Recrystallization: This is a cost-effective method for obtaining high-purity crystalline products. The choice of solvent is critical and may require optimization. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: While effective, silica gel chromatography can be expensive and generate significant solvent waste at a large scale. It is often used for initial purification to remove major impurities, followed by recrystallization.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method.[19]
Experimental Protocols
Protocol 1: Hantzsch Synthesis and Vilsmeier-Haack Formylation
This protocol is a two-step process. First, 2-(m-Tolyl)thiazole is synthesized and then formylated.
Step 1: Synthesis of 2-(m-Tolyl)thiazole
-
Reactants: m-Tolylthioacetamide and 1,2-dichloroethyl ethyl ether (as a masked α-chloroacetaldehyde).
-
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge m-tolylthioacetamide (1.0 eq) and ethanol (5-10 volumes).
-
Stir the mixture to form a suspension.
-
Slowly add 1,2-dichloroethyl ethyl ether (1.1 eq) to the suspension. An exotherm may be observed. Maintain the temperature below 40°C.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture until the pH is ~7-8.
-
The product may precipitate. If so, filter the solid, wash with water, and dry. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-(m-Tolyl)thiazole can be purified by recrystallization or used directly in the next step if of sufficient purity.
-
Step 2: Vilsmeier-Haack Formylation of 2-(m-Tolyl)thiazole
-
Reactants: 2-(m-Tolyl)thiazole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
In a reactor equipped for inert atmosphere operation, cool DMF (3.0 eq) to 0-5°C.
-
Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10°C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 2-(m-Tolyl)thiazole (1.0 eq) in a minimal amount of dry DMF or another suitable solvent.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with sodium hydroxide or sodium carbonate to a pH of ~8-9.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Protocol 2: Synthesis via Oxidation of (2-(m-Tolyl)thiazol-4-yl)methanol
This protocol is an alternative to the Vilsmeier-Haack formylation.
Step 1: Synthesis of (2-(m-Tolyl)thiazol-4-yl)methanol
-
This intermediate can be prepared by reacting m-tolylthioacetamide with 1,3-dichloroacetone to form ethyl 2-(m-tolyl)thiazole-4-carboxylate, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.
Step 2: Oxidation to this compound
-
Reactants: (2-(m-Tolyl)thiazol-4-yl)methanol, an oxidizing agent (e.g., manganese dioxide (MnO₂), pyridinium chlorochromate (PCC)).
-
Procedure (using MnO₂):
-
In a reactor, suspend (2-(m-Tolyl)thiazol-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
-
Add activated manganese dioxide (5-10 eq) in portions.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify as described in Protocol 1.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis of 2-aryl-thiazole-4-carbaldehydes, which can be used as a baseline for scaling up the synthesis of this compound.
Table 1: Hantzsch Thiazole Synthesis - Reaction Parameters
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg |
| Reaction Temp. | 70-80°C | 70-80°C (with careful monitoring) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 75-90% | 70-85% |
Table 2: Vilsmeier-Haack Formylation - Reaction Parameters
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| DMF (eq) | 3.0-5.0 | 2.5-4.0 |
| POCl₃ (eq) | 1.2-1.5 | 1.1-1.3 |
| Reaction Temp. | 60-90°C | 60-80°C |
| Reaction Time | 2-6 hours | 4-8 hours |
| Typical Yield | 60-80% | 55-75% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product in Hantzsch Synthesis | - Inactive α-halocarbonyl reagent.- Poor quality thioacetamide.- Insufficient reaction temperature or time. | - Check the purity of starting materials.- Increase reaction temperature and/or time, monitoring for decomposition.- Consider using a more reactive α-halocarbonyl compound. |
| Formation of Byproducts in Hantzsch Synthesis | - Overheating leading to decomposition.- Side reactions of the thioacetamide. | - Ensure precise temperature control.- Add the α-halocarbonyl reagent slowly to control the exotherm. |
| Low Yield in Vilsmeier-Haack Formylation | - Incomplete formation of the Vilsmeier reagent.- Deactivation of the thiazole ring.- Inefficient quenching or workup. | - Ensure anhydrous conditions for the formation of the Vilsmeier reagent.- Use freshly distilled POCl₃ and dry DMF.- Optimize quenching and extraction procedures. |
| Formation of Dark-Colored Impurities | - Decomposition of starting materials or product at high temperatures.- Air oxidation. | - Run the reaction under an inert atmosphere (N₂ or Ar).- Lower the reaction temperature and extend the reaction time if necessary.- Purify the crude product promptly. |
| Difficulty in Product Purification | - Presence of closely related impurities or unreacted starting materials.- Oily product that is difficult to crystallize. | - Optimize the recrystallization solvent system.- Consider a pre-purification step like an acid-base wash to remove certain impurities.- If the product is an oil, try converting it to a solid derivative for purification, followed by regeneration. |
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jk-sci.com [jk-sci.com]
- 10. synarchive.com [synarchive.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. bepls.com [bepls.com]
- 18. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions with 2-(m-Tolyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-(m-Tolyl)thiazole-4-carbaldehyde. This resource is designed to assist you in overcoming common challenges and optimizing your experimental outcomes.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during key reactions with this compound, offering potential causes and actionable solutions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. For this compound, this reaction is typically catalyzed by a weak base like piperidine.
Issue: Low or No Product Yield
Q1: I am observing a low yield or no formation of the desired condensed product in my Knoevenagel condensation. What are the likely causes and how can I resolve this?
A1: Low yields in Knoevenagel condensations with heteroaromatic aldehydes can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Inactivity or Insufficient Amount: The basicity of the catalyst is crucial for deprotonating the active methylene compound.
-
Solution: Ensure your piperidine or other base catalyst is fresh and not degraded. You can try increasing the catalyst loading incrementally, for example, from 0.1 equivalents to 0.3 equivalents.
-
-
Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating to reflux in a suitable solvent like ethanol.
-
-
Poor Quality of Reagents: Impurities in the starting materials or solvent can interfere with the reaction.
-
Solution: Use freshly distilled or purified this compound and active methylene compound. Ensure your solvent is anhydrous if water-sensitive side reactions are a concern.
-
-
Reversibility of the Reaction: The initial aldol addition can be reversible.
-
Solution: Employing a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product.
-
Logical Troubleshooting Flow for Low Yield in Knoevenagel Condensation
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
These reactions are pivotal for converting the aldehyde functionality into an alkene. The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion, which is generally more reactive.
Issue: Low Yield or Incomplete Reaction in Wittig Olefination
Q2: My Wittig reaction with this compound is giving a low yield, and I see unreacted starting material. What are the common pitfalls?
A2: Incomplete Wittig reactions, especially with heteroaromatic aldehydes, can be frustrating. Consider the following troubleshooting steps:
-
Inefficient Ylide Formation: The generation of the phosphonium ylide is a critical first step.
-
Solution: Ensure the phosphonium salt is completely dry. Use a strong, fresh base (e.g., n-BuLi, NaH, KHMDS) under strictly anhydrous and inert conditions (e.g., dry THF or ether under argon or nitrogen).
-
-
Steric Hindrance: While less of an issue with aldehydes, steric bulk on the ylide can slow down the reaction.
-
Solution: If using a bulky ylide, you may need to increase the reaction time or temperature.
-
-
Low Reactivity of the Aldehyde: The electronic nature of the thiazole ring can influence the reactivity of the aldehyde.
-
Solution: Consider switching to the more reactive Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are more nucleophilic and often provide better yields with less reactive aldehydes.[1]
-
Reduction to Alcohol
The reduction of the aldehyde to the corresponding primary alcohol, (2-(m-tolyl)thiazol-4-yl)methanol, is a fundamental transformation. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose.
Issue: Incomplete Reduction or Formation of Side Products
Q3: I am not achieving complete reduction of this compound with NaBH₄, or I am observing unexpected side products. What should I investigate?
A3: While NaBH₄ is a mild and selective reducing agent, several factors can lead to incomplete reactions or side products.
-
Insufficient Reducing Agent: The stoichiometry of NaBH₄ is crucial.
-
Solution: Ensure you are using a sufficient excess of NaBH₄. Typically, 1.5 to 2 equivalents are used to ensure complete reduction.
-
-
Decomposition of NaBH₄: Sodium borohydride can react with protic solvents, especially at lower pH.
-
Solution: While methanol is a common solvent, ensure it is of good quality. For sensitive substrates, consider using a less reactive solvent like ethanol or isopropanol. Adding a small amount of a weak base (e.g., a few drops of NaOH solution) can stabilize the NaBH₄.
-
-
Low Reaction Temperature: The reduction may be slow at very low temperatures.
-
Solution: Most NaBH₄ reductions are carried out at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature for a longer period may be beneficial.
-
-
Formation of Borate Esters: The initial product is a borate ester, which needs to be hydrolyzed to yield the final alcohol.
-
Solution: Ensure a proper aqueous workup, which may include the addition of a mild acid (e.g., 1M HCl) to hydrolyze the borate esters and neutralize any excess base.
-
Suzuki-Miyaura Coupling
For Suzuki-Miyaura coupling, a halogenated derivative of 2-(m-tolyl)thiazole is typically used (e.g., 4-bromo-2-(m-tolyl)thiazole) to couple with a boronic acid.
Issue: Low Yield or No Coupling Product
Q4: My Suzuki-Miyaura coupling reaction is failing. What are the key parameters to optimize for this heterocyclic system?
A4: Suzuki-Miyaura couplings with heteroaromatic halides can be challenging due to potential catalyst inhibition and different reactivity profiles.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is paramount.
-
Solution: For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective than triphenylphosphine. Screen a variety of palladium catalysts and ligands to find the optimal combination.[2]
-
-
Base Selection: The base plays a critical role in the transmetalation step.
-
Solution: The choice of base can significantly impact the yield. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. A screening of different bases is highly recommended.
-
-
Catalyst Poisoning: The sulfur atom in the thiazole ring can potentially coordinate to the palladium catalyst, leading to deactivation.
-
Solution: Using a higher catalyst loading (e.g., 5 mol %) or employing ligands that form very stable palladium complexes can mitigate this issue.
-
-
Solvent System: The solvent needs to solubilize all components of the reaction.
-
Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The ratio of the organic solvent to water can be optimized.
-
Workflow for Optimizing Suzuki-Miyaura Coupling
II. Frequently Asked Questions (FAQs)
Q5: Which catalysts are recommended for the Knoevenagel condensation of this compound with active methylene compounds like malononitrile or ethyl cyanoacetate?
A5: For the Knoevenagel condensation of this compound, weak organic bases are generally the catalysts of choice. Piperidine is a very common and effective catalyst for this transformation.[3] Other secondary amines like pyrrolidine can also be used. In some cases, for less reactive systems, a combination of a weak base with a Lewis acid or performing the reaction in an ionic liquid can enhance the reaction rate.
Q6: What are the best practices for performing a Horner-Wadsworth-Emmons (HWE) reaction with this compound to ensure a high yield of the (E)-alkene?
A6: To achieve a high yield of the (E)-alkene in an HWE reaction, the following practices are recommended:
-
Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is a standard and effective choice that generally favors the formation of the (E)-alkene.[1]
-
Reaction Temperature: The deprotonation of the phosphonate is typically performed at 0 °C, followed by warming to room temperature. The addition of the aldehyde is then carried out at 0 °C, followed by stirring at room temperature.
-
Workup: A careful aqueous workup with a saturated solution of ammonium chloride (NH₄Cl) is necessary to quench the reaction. The water-soluble phosphate byproduct is then easily removed by extraction.
Q7: Can I use sodium borohydride to reduce this compound in the presence of other reducible functional groups?
A7: Sodium borohydride (NaBH₄) is a relatively mild reducing agent and exhibits good chemoselectivity. It will readily reduce aldehydes and ketones but typically does not reduce esters, amides, or carboxylic acids under standard conditions (e.g., in methanol or ethanol at room temperature). Therefore, you can selectively reduce the aldehyde group of this compound in the presence of these other functional groups.
Q8: For a Suzuki-Miyaura coupling with a halogenated 2-(m-tolyl)thiazole, what are the recommended palladium catalysts and ligands to start with?
A8: For Suzuki-Miyaura couplings involving heteroaromatic halides, particularly those containing sulfur, it is advisable to start with more robust catalyst systems than simple Pd(PPh₃)₄. Good starting points would be:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). A common pre-catalyst that can be used is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
III. Data Presentation
The following tables summarize typical reaction conditions for the key transformations discussed. Note that these are general conditions and may require optimization for your specific substrate and scale.
Table 1: Catalyst and Conditions for Knoevenagel Condensation
| Active Methylene Compound | Catalyst (eq.) | Solvent | Temperature | Reaction Time | Typical Yield |
| Malononitrile | Piperidine (0.1) | Ethanol | Reflux | 2-4 h | Good to Excellent |
| Ethyl Cyanoacetate | Pyrrolidine (0.1) | Toluene | Reflux (Dean-Stark) | 4-8 h | Good to Excellent |
| 2,4-Thiazolidinedione | Baker's Yeast | Ethanol | Room Temp. | 40 h | Good |
Table 2: Base and Conditions for Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate
| Base (eq.) | Solvent | Temperature | Reaction Time | Typical Yield | (E/Z) Ratio |
| NaH (1.2) | THF | 0 °C to RT | 2-12 h | Excellent | >95:5 |
| DBU (1.2) / LiCl (1.2) | Acetonitrile | Room Temp. | 4-16 h | Good to Excellent | >90:10 |
| K₂CO₃ (2.0) | Acetonitrile | Room Temp. | 12-24 h | Good | >90:10 |
Table 3: Conditions for Sodium Borohydride Reduction
| Reducing Agent (eq.) | Solvent | Temperature | Reaction Time | Typical Yield |
| NaBH₄ (1.5) | Methanol | 0 °C to RT | 1-3 h | Excellent |
| NaBH₄ (1.5) | Ethanol | Room Temp. | 2-4 h | Excellent |
Table 4: Catalyst Systems for Suzuki-Miyaura Coupling of 4-Bromo-2-(m-tolyl)thiazole
| Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temperature | Typical Yield |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 °C | Good to Excellent |
| Pd₂(dba)₃ (2-5) | XPhos (4-10) | K₃PO₄ (2.0) | Toluene | 100 °C | Good to Excellent |
| Pd(dppf)Cl₂ (3-5) | - | Cs₂CO₃ (2.0) | DMF | 80-100 °C | Good |
IV. Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Protocol 2: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.1 mmol) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify by column chromatography if necessary.
Protocol 4: Suzuki-Miyaura Coupling of 4-Bromo-2-(m-tolyl)thiazole
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-2-(m-tolyl)thiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) to the vial.
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
work-up procedure for reactions involving 2-(m-Tolyl)thiazole-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(m-Tolyl)thiazole-4-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The aldehyde functional group of this compound is highly versatile and is frequently used in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Key transformations include:
-
Wittig Reaction: For the synthesis of vinyl-substituted thiazoles.
-
Aldol and Claisen-Schmidt Condensations: To form α,β-unsaturated carbonyl compounds.
-
Knoevenagel Condensation: For the creation of electron-deficient alkenes.
-
Reductive Amination (including Schiff Base Formation): To synthesize substituted amines.
-
Oxidation: To produce the corresponding carboxylic acid.
-
Reduction: To yield the corresponding alcohol.
Q2: I am having trouble with the solubility of my this compound starting material. What solvents are recommended?
A2: this compound generally exhibits good solubility in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone. For reactions requiring polar aprotic solvents, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, although their removal during work-up requires more attention. For reactions in protic solvents, ethanol and methanol are often suitable, particularly for reductive aminations and some condensation reactions.
Q3: My Wittig reaction with this compound is complete, but I am struggling to remove the triphenylphosphine oxide byproduct. What is the best work-up procedure?
A3: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Here are a few strategies:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can often leave the triphenylphosphine oxide in the mother liquor.
-
Column Chromatography: This is a very effective method. Triphenylphosphine oxide is a relatively polar compound, so using a less polar eluent will allow your product to elute first, while the byproduct remains on the column.
-
Precipitation: In some cases, you can precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexanes or pentane to the crude reaction mixture and then filtering it off.
Q4: I am performing a reductive amination and my imine intermediate seems unstable. How can I improve the yield of my desired amine?
A4: Imine stability can be an issue. To favor the formation of the final amine product, it is often best to perform the reduction in situ, without isolating the imine. After mixing the this compound and the amine, allow a short time for imine formation, and then add the reducing agent directly to the reaction mixture. Common reducing agents for this one-pot procedure include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).
Troubleshooting Guides
Troubleshooting Wittig Reaction Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation. | Ensure your phosphonium salt is dry and use a sufficiently strong base (e.g., n-BuLi, NaH). |
| Low reactivity of the ylide. | If using a stabilized ylide, you may need to heat the reaction or use a more reactive (non-stabilized) ylide if the synthesis allows. | |
| Mixture of E/Z isomers | Nature of the ylide. | Non-stabilized ylides typically give the Z-isomer, while stabilized ylides favor the E-isomer. Reaction conditions (solvent, additives) can also influence the ratio. |
| Difficult purification | Persistent triphenylphosphine oxide. | Try triturating the crude product with a non-polar solvent like diethyl ether or hexanes to precipitate the byproduct. |
Troubleshooting Aldol/Claisen-Schmidt Condensation Issues
| Issue | Possible Cause | Suggested Solution |
| Reaction is not going to completion | Insufficient base or catalyst. | Ensure you are using a suitable base (e.g., NaOH, KOH) in stoichiometric or catalytic amounts. |
| Steric hindrance. | If your ketone has significant steric bulk, the reaction may be slow. Consider increasing the reaction temperature or time. | |
| Formation of side products | Self-condensation of the ketone. | Use a ketone with only one type of α-hydrogen or use a stronger base and add the aldehyde slowly to the enolate solution. |
| Product precipitates as an oil | Product has a low melting point or is impure. | Try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, proceed with an extractive work-up and purify by column chromatography. |
Experimental Protocols
General Protocol for a Wittig Reaction
-
Ylide Generation: To a solution of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF, add a strong base (e.g., n-BuLi, 1.1 eq.) at a low temperature (e.g., 0 °C or -78 °C).
-
Stir the resulting mixture for 30-60 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.
General Protocol for a Claisen-Schmidt Condensation
-
Reaction Setup: Dissolve this compound (1.0 eq.) and the desired ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol.
-
Base Addition: To this solution, add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise with stirring.
-
Continue stirring at room temperature or with gentle heating for 2-24 hours. The product may precipitate out of the solution.
-
Work-up: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol and then water.
-
If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary
Disclaimer: The following table provides typical yield and purity ranges for the reaction types mentioned. Actual results will vary based on specific substrates, reaction conditions, and purification methods.
| Reaction Type | Reactant | Product Type | Typical Yield Range | Typical Purity (after purification) |
| Wittig Reaction | Phosphonium Ylide | Vinyl Thiazole | 50-90% | >95% |
| Claisen-Schmidt | Ketone | Chalcone-type | 60-95% | >98% |
| Reductive Amination | Primary/Secondary Amine | Substituted Amine | 70-95% | >98% |
| Knoevenagel | Active Methylene Compound | Substituted Alkene | 65-90% | >97% |
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical approach to troubleshooting common reaction issues.
Validation & Comparative
Comparative Analysis of the Biological Activity of 2-(Tolyl)thiazole-4-carbaldehyde Isomers: A Guide for Researchers
A notable gap in current research is the direct comparative analysis of the biological activities of the ortho, meta, and para isomers of 2-(Tolyl)thiazole-4-carbaldehyde. This guide synthesizes available data on related compounds to provide a qualitative comparison and proposes a framework for future experimental investigation.
Thiazole-containing compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the aromatic rings appended to the thiazole core is a critical determinant of their therapeutic potential. This guide focuses on the 2-(Tolyl)thiazole-4-carbaldehyde scaffold, exploring the potential influence of the positional isomerism of the tolyl group on its biological efficacy. While direct comparative studies are not yet available in the public domain, this document aims to provide researchers with a foundational understanding based on existing structure-activity relationship (SAR) data for analogous compounds, alongside detailed experimental protocols to facilitate such comparative studies.
Positional Isomerism and Its Potential Impact on Bioactivity: A Qualitative Overview
The position of the methyl group on the phenyl ring (ortho, meta, or para) in 2-(Tolyl)thiazole-4-carbaldehyde can significantly influence the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets.
-
Steric Effects: The ortho-isomer introduces the most significant steric hindrance near the point of attachment to the thiazole ring. This could either hinder or, in some cases, promote a more favorable binding conformation with a target protein by restricting rotation. The para-isomer, with the methyl group positioned furthest from the thiazole, is the least sterically hindered, potentially allowing for easier access to a binding site. The meta-isomer presents an intermediate level of steric bulk.
-
Electronic Effects: The methyl group is weakly electron-donating. This effect is most pronounced at the ortho and para positions, potentially influencing the electron density of the entire molecule and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.
Based on studies of other substituted phenyl-thiazole derivatives, it is plausible that these isomeric differences could lead to variations in activities such as cytotoxicity against cancer cell lines or antimicrobial efficacy. For instance, research on other classes of thiazole derivatives has shown that the placement of substituents on an attached phenyl ring can dramatically alter the compound's IC50 (half-maximal inhibitory concentration) values in cancer cell lines.
Biological Activity Data for Tolyl-Thiazole Derivatives
While a direct comparison of the three isomers of 2-(Tolyl)thiazole-4-carbaldehyde is unavailable, the following table summarizes representative biological activity data for various tolyl-thiazole derivatives to illustrate the general potential of this class of compounds.
| Compound/Derivative | Biological Activity | Cell Line/Organism | Measured Potency (e.g., IC50, MIC) |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives | Anticancer | SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma) | Varies with substitution on N-phenyl ring |
| Thiazole derivatives with p-tolyl substituents | Antimicrobial | Various bacteria and fungi | Moderate to good activity reported |
Note: This table is illustrative and does not contain data for the direct isomers of 2-(Tolyl)thiazole-4-carbaldehyde due to a lack of available studies.
Experimental Protocols for Comparative Biological Evaluation
To address the current knowledge gap, a systematic comparison of the biological activities of the ortho, meta, and para isomers of 2-(Tolyl)thiazole-4-carbaldehyde is warranted. The following are detailed protocols for key experiments that would be central to such an investigation.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ortho, meta, and para isomers of 2-(Tolyl)thiazole-4-carbaldehyde in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Compounds: Prepare serial two-fold dilutions of the ortho, meta, and para isomers in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Apoptosis Induction Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay is based on the cleavage of a specific colorimetric substrate by active caspase-3, which releases a chromophore that can be quantified spectrophotometrically.
Procedure:
-
Cell Treatment: Treat cancer cells with the ortho, meta, and para isomers at concentrations around their respective IC50 values for a predetermined time (e.g., 24 hours). Include an untreated control and a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.
-
Caspase-3 Assay: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic reaction to proceed.
-
Absorbance Measurement: Measure the absorbance of the released chromophore at a wavelength of 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Compare the activity in treated cells to that in the untreated control to determine the fold-increase in caspase-3 activation.
Visualizing Experimental Design and Biological Pathways
To further aid researchers, the following diagrams, generated using the DOT language, illustrate a proposed experimental workflow and a key signaling pathway relevant to the anticancer activity of many thiazole derivatives.
Caption: Proposed experimental workflow for the comparative biological evaluation of 2-(Tolyl)thiazole-4-carbaldehyde isomers.
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways leading to programmed cell death.
Lack of Publicly Available Data for Structure-Activity Relationship Studies of 2-(m-Tolyl)thiazole-4-carbaldehyde Derivatives
While the thiazole scaffold is a well-known pharmacophore present in a multitude of biologically active compounds, and numerous SAR studies have been published for various thiazole-containing series, a specific and detailed SAR analysis for derivatives of 2-(m-Tolyl)thiazole-4-carbaldehyde appears to be absent from the available scientific literature.
Our search encompassed a wide range of databases and scientific publications, seeking quantitative data such as IC50 or EC50 values, detailed experimental protocols for biological assays, and established relationships between structural modifications of this compound and resulting biological activity. The performed searches for "structure-activity relationship of this compound derivatives," "synthesis and biological evaluation of this compound analogs," and related queries did not yield any publications that specifically address the SAR of this compound family.
The parent compound, this compound, is commercially available and is mentioned as a potential building block in medicinal chemistry. However, this has not translated into published, in-depth SAR studies of its derivatives.
Consequently, it is not possible to provide a comparison guide with supporting experimental data, structured data tables, detailed experimental methodologies, or visualizations of signaling pathways or experimental workflows as requested, due to the foundational information being unavailable.
Researchers, scientists, and drug development professionals interested in this specific chemical scaffold may find this to be an unexplored area of research with the potential for novel discoveries. Future work in this area would require the synthesis of a library of this compound derivatives and their subsequent evaluation in relevant biological assays to establish any structure-activity relationships.
A Comparative Analysis of Synthetic Routes to 2-(m-Tolyl)thiazole-4-carbaldehyde
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of heterocyclic scaffolds is of paramount importance. The compound 2-(m-Tolyl)thiazole-4-carbaldehyde is a valuable building block, and this guide provides a comparative analysis of two prominent synthetic routes for its preparation. The comparison focuses on objectivity, supported by experimental data, to aid in selecting the most suitable method based on laboratory resources and research goals.
Synthetic Route 1: Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation
This classical and widely adopted two-step approach first involves the construction of the 2-(m-tolyl)thiazole core via the Hantzsch thiazole synthesis. This is followed by the introduction of the aldehyde functionality at the C4 position of the thiazole ring through a Vilsmeier-Haack reaction.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-(m-Tolyl)thiazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add m-toluamide (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents) in ethanol.
-
Reaction Conditions: The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(m-tolyl)thiazole.
Step 2: Vilsmeier-Haack Formylation of 2-(m-Tolyl)thiazole
-
Reagent Preparation: In a separate flask, the Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with stirring.
-
Formylation Reaction: The previously synthesized 2-(m-tolyl)thiazole (1 equivalent) is dissolved in DMF and cooled in an ice bath. The freshly prepared Vilsmeier reagent is then added dropwise to this solution. The reaction mixture is stirred at room temperature for 12-16 hours.
-
Hydrolysis and Purification: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude this compound is then purified by recrystallization or column chromatography.
Synthetic Route 2: One-Pot Hantzsch Synthesis using a Formyl-Equivalent α-Haloketone
This alternative approach aims to construct the target molecule in a more convergent manner by employing a C3 synthon that already contains a protected aldehyde or a group that can be readily converted to an aldehyde. A plausible precursor is 1,3-dichloro-2-propanone, which upon reaction with m-toluamide, can be followed by a subsequent oxidation step to yield the desired carbaldehyde.
Experimental Protocol: Route 2
-
Hantzsch Cyclization: In a round-bottom flask, m-toluamide (1 equivalent) and 1,3-dichloro-2-propanone (1.1 equivalents) are dissolved in a suitable solvent such as ethanol or isopropanol.
-
Reaction Conditions: The mixture is heated at reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
In-situ Oxidation (Conceptual): After the formation of the intermediate (2-(m-tolyl)-4-(chloromethyl)thiazole), an oxidizing agent, such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂), is added directly to the reaction mixture. The reaction is then stirred at an elevated temperature for an additional 8-12 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the oxidizing agent and any inorganic byproducts. The filtrate is concentrated, and the residue is taken up in an organic solvent. The organic layer is washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.
Comparative Analysis
| Parameter | Route 1: Hantzsch then Vilsmeier-Haack | Route 2: One-Pot Hantzsch with Oxidation |
| Number of Steps | Two distinct synthetic steps | One-pot, two-stage reaction |
| Starting Materials | m-Toluamide, 1,3-dichloroacetone, DMF, POCl₃ | m-Toluamide, 1,3-dichloro-2-propanone, Oxidizing agent |
| Reaction Time | 16-22 hours (total) | 14-20 hours |
| Temperature | Reflux, 0°C to Room Temperature | Reflux, Elevated Temperature |
| Overall Yield | Moderate to Good (typically 50-70%) | Variable (Potentially lower due to side reactions) |
| Scalability | Well-established and scalable | May require optimization for larger scales |
| Reagent Hazards | POCl₃ is corrosive and moisture-sensitive | Oxidizing agents can be toxic and require careful handling |
Visualizing the Synthetic Pathways
A Comparative Guide to In Vitro Assay Validation for Novel Anticancer Agents Derived from 2-(m-Tolyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for the validation of compounds derived from 2-(m-Tolyl)thiazole-4-carbaldehyde, a class of molecules showing significant promise in anticancer research. The following sections detail the performance of various thiazole derivatives in key assays, providing supporting experimental data and methodologies to aid in the design and interpretation of preclinical studies.
Data Summary: Anticancer and Enzymatic Activity
The in vitro cytotoxic and enzyme inhibitory activities of various thiazole derivatives are summarized below. These assays are crucial for the initial screening and characterization of potential therapeutic compounds.
| Compound ID | Assay Type | Target Cell Line/Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4c | Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | Cytotoxicity (MTT) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| 4c | Enzyme Inhibition | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| 3b | Enzyme Inhibition | PI3Kα | 0.086 ± 0.005 | Alpelisib | Similar to 3b |
| 3b | Enzyme Inhibition | mTOR | 0.221 ± 0.014 | Dactolisib | Weaker than Dactolisib |
| 4d | Cytotoxicity (MTT) | Hep-G2 (Human hepatocarcinoma) | 11.6 ± 0.12 | Doxorubicin | Not specified |
| 4c | Cytotoxicity (MTT) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | Not specified |
| 4i | Cytotoxicity | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | Not specified | Not specified |
| 4n | Cytotoxicity (MTT) | A375 (Melanoma) | 0.87 ± 0.31 | Erlotinib | >50 |
| 4n | Cytotoxicity (MTT) | HeLa (Cervical Cancer) | 1.38 ± 1.24 | Erlotinib | >50 |
| 4n | Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 1.13 ± 0.96 | Erlotinib | >50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the validation of findings.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, the test compound at various concentrations, and a kinase buffer.
-
ATP Addition: The reaction is initiated by adding ATP to the mixture.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
PI3Kα/mTOR Dual Inhibition Assay
This assay evaluates the inhibitory effect of compounds on two key enzymes in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.
Protocol:
-
Enzyme Preparation: Recombinant human PI3Kα and mTOR enzymes are used.
-
Assay Procedure: The assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) method. The test compound is incubated with the enzyme (either PI3Kα or mTOR) and the appropriate substrate and ATP.
-
Signal Detection: The reaction progress is monitored by measuring the TR-FRET signal, which is proportional to the amount of phosphorylated product.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.[1][2]
Signaling Pathways and Experimental Workflow
Visual representations of the targeted signaling pathways and a typical experimental workflow are provided below to clarify the mechanisms of action and the validation process.
Caption: VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives.
Caption: PI3K/mTOR Dual Inhibition by Thiazole Derivatives.
Caption: Experimental Workflow for In Vitro Assay Validation.
References
Spectroscopic Analysis for Structural Confirmation of 2-(m-Tolyl)thiazole-4-carbaldehyde and Its Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step in the synthesis and discovery pipeline. This guide provides a comparative overview of the spectroscopic techniques used to elucidate the structure of 2-(m-Tolyl)thiazole-4-carbaldehyde and its ortho- and para-isomers. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for the structural verification of similar thiazole derivatives.
The structural characterization of organic molecules relies on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure, allowing for a comprehensive and confident assignment. In this guide, we will explore the expected spectroscopic signatures of this compound and compare them with its structural isomers, 2-(o-Tolyl)thiazole-4-carbaldehyde and 2-(p-Tolyl)thiazole-4-carbaldehyde, as well as the parent compound, thiazole-4-carbaldehyde.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectral Data (Predicted and Reported)
| Compound | Aldehyde Proton (CHO) | Thiazole Proton (H5) | Aromatic Protons | Methyl Protons (CH₃) |
| This compound | ~10.0 ppm (s) | ~8.5 ppm (s) | 7.2-7.8 ppm (m) | ~2.4 ppm (s) |
| 2-(o-Tolyl)thiazole-4-carbaldehyde | ~10.0 ppm (s) | ~8.5 ppm (s) | 7.1-7.6 ppm (m) | ~2.5 ppm (s) |
| 2-(p-Tolyl)thiazole-4-carbaldehyde | ~10.0 ppm (s) | ~8.4 ppm (s) | 7.3 ppm (d), 7.8 ppm (d) | ~2.4 ppm (s) |
| Thiazole-4-carbaldehyde | 10.07 ppm (s) | 8.54 ppm (s) | 9.13 ppm (s, H2) | - |
Note: Chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), and m (multiplet).
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Aldehyde Carbon (C=O) | Thiazole Carbons | Aromatic Carbons | Methyl Carbon (CH₃) |
| This compound | ~185 ppm | C2: ~168, C4: ~155, C5: ~130 | 125-140 ppm | ~21 ppm |
| 2-(o-Tolyl)thiazole-4-carbaldehyde | ~185 ppm | C2: ~167, C4: ~155, C5: ~130 | 126-140 ppm | ~20 ppm |
| 2-(p-Tolyl)thiazole-4-carbaldehyde | ~185 ppm | C2: ~168, C4: ~155, C5: ~129 | 127-142 ppm | ~21 ppm |
Table 3: IR Spectral Data (Predicted and Reported Key Absorptions)
| Compound | C=O Stretch (Aldehyde) | C=N Stretch (Thiazole) | Aromatic C=C Stretch | C-H Stretch (Aromatic/Aldehyde) |
| This compound | ~1690 cm⁻¹ | ~1520 cm⁻¹ | ~1600, 1480 cm⁻¹ | ~3100, 2850 cm⁻¹ |
| 2-(o-Tolyl)thiazole-4-carbaldehyde | ~1690 cm⁻¹ | ~1520 cm⁻¹ | ~1600, 1480 cm⁻¹ | ~3100, 2850 cm⁻¹ |
| 2-(p-Tolyl)thiazole-4-carbaldehyde | ~1690 cm⁻¹ | ~1520 cm⁻¹ | ~1600, 1480 cm⁻¹ | ~3100, 2850 cm⁻¹ |
| Thiazole-4-carbaldehyde | 1680 cm⁻¹ | 1525 cm⁻¹ | - | 3120, 2860 cm⁻¹ |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₁₁H₉NOS | 203.26 g/mol | 204.04 |
| 2-(o-Tolyl)thiazole-4-carbaldehyde | C₁₁H₉NOS | 203.26 g/mol | 204.04 |
| 2-(p-Tolyl)thiazole-4-carbaldehyde | C₁₁H₉NOS | 203.26 g/mol | 204.04 |
| Thiazole-4-carbaldehyde | C₄H₃NOS | 113.14 g/mol | 114.00 |
Experimental Protocols
Detailed and standardized experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shift scale.
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. Standard pulse programs for 1D spectra are typically sufficient for initial characterization. For more complex structures or to confirm assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (Liquid): For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds, as it is a soft ionization method that typically results in the observation of the protonated molecular ion ([M+H]⁺).
-
Data Acquisition: Acquire the mass spectrum, which will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
Visualization of the Analytical Workflow
The process of spectroscopic analysis to confirm a chemical structure follows a logical workflow. The following diagram illustrates this process.
Caption: Workflow for Spectroscopic Structure Confirmation.
By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently confirm the structure of this compound and its derivatives, ensuring the integrity of their chemical entities for further investigation and development.
comparing the efficacy of 2-(m-Tolyl)thiazole-4-carbaldehyde-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
The core structure of the compared compounds is based on a 2-p-tolylthiazole-4-carboxamide scaffold, which shares the tolyl and thiazole moieties with 2-(m-Tolyl)thiazole-4-carbaldehyde. The primary endpoint for comparison is the in vitro cytotoxic activity against various human cancer cell lines, measured as the half-maximal inhibitory concentration (IC50).
Data Presentation: Cytotoxic Efficacy of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
The following table summarizes the cytotoxic activity (IC50 in µM) of a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives against three human cancer cell lines: SKNMC (Neuroblastoma), Hep-G2 (Hepatocellular Carcinoma), and MCF-7 (Breast Cancer). Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
| Compound ID | R-group on Phenyl Ring | IC50 (µM) vs. SKNMC[1] | IC50 (µM) vs. Hep-G2[1] | IC50 (µM) vs. MCF-7[1] |
| 4a | 4-F | 16.4 ± 0.15 | 18.2 ± 0.21 | 25.3 ± 0.25 |
| 4b | 4-Cl | 14.2 ± 0.11 | 15.8 ± 0.16 | 22.1 ± 0.19 |
| 4c | 4-NO2 | 10.8 ± 0.08 | 12.5 ± 0.13 | 19.8 ± 0.17 |
| 4d | 3-Cl | 12.5 ± 0.09 | 11.6 ± 0.12 | 18.5 ± 0.15 |
| 4e | 3-NO2 | 15.1 ± 0.13 | 16.9 ± 0.18 | 24.0 ± 0.22 |
| 4f | 2-Cl | 18.3 ± 0.17 | 20.1 ± 0.23 | 28.6 ± 0.29 |
| Doxorubicin | - | 0.8 ± 0.01 | 1.1 ± 0.02 | 1.5 ± 0.03 |
Data is presented as mean ± standard deviation. Lower IC50 values indicate higher cytotoxic potency.
From the data, it is evident that among the tested derivatives, compound 4c , featuring a para-nitro substitution, exhibited the highest potency against the SKNMC neuroblastoma cell line.[1] Compound 4d , with a meta-chloro substituent, was the most effective against the Hep-G2 liver cancer cell line.[1] None of the synthesized compounds surpassed the cytotoxic efficacy of the standard drug, Doxorubicin.[1] The MCF-7 breast cancer cell line was the most resistant to the tested compounds.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives (General Procedure)
The synthesis of the title compounds was achieved through a multi-step process. A key step involves the treatment of 2-p-tolylthiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with various substituted anilines in an appropriate solvent to yield the final N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (SKNMC, Hep-G2, MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These were further diluted with the culture medium to achieve a range of final concentrations. The cells were then treated with these concentrations and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Hypothesized Signaling Pathway: Apoptosis Induction
Some thiazole derivatives have been suggested to induce apoptosis, a form of programmed cell death, in cancer cells.[1] The following diagram illustrates a simplified, general pathway of apoptosis that could be investigated as a potential mechanism of action for these inhibitors.
References
cross-reactivity studies of 2-(m-Tolyl)thiazole-4-carbaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds. While direct cross-reactivity studies on 2-(m-Tolyl)thiazole-4-carbaldehyde derivatives are not extensively documented in publicly available literature, a broader examination of thiazole-based compounds reveals a significant trend towards multi-target activity. This guide provides a comparative analysis of the biological activities of various thiazole derivatives against multiple targets, offering insights that can inform drug discovery and development by highlighting potential polypharmacology, a key consideration in assessing a compound's efficacy and safety profile.
Comparative Biological Activity of Thiazole Derivatives
The following table summarizes the inhibitory activities of various thiazole derivatives against a range of biological targets, including protein kinases and cancer cell lines. This data, gathered from multiple studies, illustrates the potential for these compounds to interact with diverse biological entities.
| Derivative Class | Target(s) | Key Derivatives | IC50 / GI50 (µM) | Reference |
| Thiazole-based derivatives | EGFR, VEGFR-2 | Compound 11d | EGFR: Not specified, VEGFR-2: Not specified, GI50 (HT-29): 0.03 | [1] |
| Compound 11f | EGFR: Not specified, VEGFR-2: Not specified, GI50 (HT-29): 0.027 | [1] | ||
| Thieno-thiazole & Dihydrothiazolo-thiazole Hybrids | EGFR, VEGFR-2, BRAFV600E, MCF-7, HepG-2 | Compound 1 | EGFR: 0.12, VEGFR-2: 0.19, BRAFV600E: 0.21, MCF-7: 0.04, HepG-2: 0.09 | [2] |
| Compound 3c | EGFR: 0.09, VEGFR-2: 0.15, BRAFV600E: 0.18, MCF-7: 0.02, HepG-2: 0.05 | [2] | ||
| Benzothiazole Derivatives | PI3K, mTORC1, MCF-7, U87 MG, A549, HCT116 | Compound 19 | PI3K: Not specified, mTORC1: Not specified, IC50 range: 0.30–0.45 | [3] |
| Thiazole Analogs | B-RAFV600E, MCF-7, WM266.4 | Compound 36 | B-RAFV600E: 0.05, MCF-7: 0.16, WM266.4: 0.12 | [3] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | SKNMC, Hep-G2 | Compound 4c | SKNMC: 10.8 | [4] |
| Compound 4d | Hep-G2: 11.6 | [4] |
Experimental Methodologies
The data presented in this guide were generated using established in vitro assays. Below are detailed protocols for the key experiments cited.
Kinase Inhibition Assays (e.g., EGFR, VEGFR-2, BRAFV600E)
-
Objective: To determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).
-
Materials: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to the wells of a microplate.
-
The kinase, substrate, and ATP are added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
A kinase detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines and determine the concentration that inhibits 50% of cell growth (IC50 or GI50).
-
Materials: Human cancer cell lines (e.g., MCF-7, HepG-2), cell culture medium, fetal bovine serum, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
The MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50/GI50 values are determined from dose-response curves.[4]
-
Visualizing Multi-Target Inhibition in Cancer Signaling
The following diagram illustrates the concept of multi-target inhibition by thiazole derivatives within a simplified cancer cell signaling network. This visualization highlights how a single compound class can potentially modulate multiple pathways crucial for cancer cell proliferation and survival.
Caption: Multi-target inhibition of cancer signaling pathways by thiazole derivatives.
Conclusion
The evidence from various studies strongly suggests that thiazole-based compounds are a versatile class of molecules with the potential to interact with multiple biological targets. This inherent polypharmacology can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. However, it also underscores the importance of comprehensive screening and profiling to understand the full spectrum of a compound's activity and potential off-target effects. The data and methodologies presented in this guide serve as a valuable resource for researchers in the rational design and development of more potent and specific thiazole-based therapeutic agents.
References
- 1. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 2-(m-Tolyl)thiazole-4-carbaldehyde in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Reactivity and Synthetic Utility of a Versatile Heterocyclic Aldehyde.
2-(m-Tolyl)thiazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Its unique electronic properties, stemming from the presence of the electron-withdrawing thiazole ring, render it a highly reactive substrate in various organic transformations. This guide provides a comparative benchmark of its performance in several key organic reactions, offering insights into its synthetic potential and positioning it against common alternative aldehydes. The information presented herein is intended to aid researchers in designing efficient synthetic routes and accelerating drug discovery and development programs.
Performance in Condensation Reactions: A Comparative Overview
The electrophilic nature of the aldehyde carbon in this compound makes it an excellent substrate for condensation reactions with active methylene compounds. These reactions are fundamental for carbon-carbon bond formation and the construction of complex molecular scaffolds.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The reactivity of the aldehyde is a key factor in determining the reaction efficiency. Due to the electron-withdrawing nature of the 2-(m-tolyl)thiazole moiety, this compound is expected to exhibit higher reactivity compared to benzaldehyde and other benzaldehydes bearing electron-donating groups.
Table 1: Benchmarking in Knoevenagel Condensation
| Aldehyde | Alternative Aldehydes | Active Methylene Compound | Expected Relative Reactivity |
| This compound | Benzaldehyde | Malononitrile | High |
| p-Tolualdehyde | Malononitrile | Moderate | |
| p-Anisaldehyde | Malononitrile | Low | |
| 4-Nitrobenzaldehyde | Malononitrile | Very High |
Claisen-Schmidt Condensation (Chalcone Synthesis)
The Claisen-Schmidt condensation, a cornerstone for the synthesis of chalcones, involves the reaction of an aldehyde with a ketone in the presence of a base.[3] Chalcones are important intermediates in the synthesis of various heterocyclic compounds with diverse biological activities. The reactivity of this compound in this reaction is anticipated to be high, leading to excellent yields of the corresponding thiazolyl chalcones.
Table 2: Benchmarking in Chalcone Synthesis
| Aldehyde | Ketone | Expected Product | Expected Yield |
| This compound | Acetophenone | 1-Phenyl-3-(2-(m-tolyl)thiazol-4-yl)prop-2-en-1-one | High |
| Benzaldehyde | Acetophenone | Chalcone | Moderate to High |
| 4-Chlorobenzaldehyde | Acetophenone | 4'-Chloro-chalcone | High |
| 4-Methoxybenzaldehyde | Acetophenone | 4'-Methoxy-chalcone | Moderate |
Performance in Olefination Reactions: The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[4][5] The reaction's success is often dependent on the electrophilicity of the carbonyl carbon. The enhanced electrophilicity of this compound suggests it would be a highly effective substrate in Wittig reactions, leading to the formation of vinylthiazole derivatives.
Table 3: Benchmarking in the Wittig Reaction
| Aldehyde | Wittig Reagent | Expected Product | Expected Reaction Time |
| This compound | (Triphenylphosphoranylidene)acetonitrile | 3-(2-(m-Tolyl)thiazol-4-yl)acrylonitrile | Short |
| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | Cinnamonitrile | Moderate |
| p-Tolualdehyde | (Triphenylphosphoranylidene)acetonitrile | 3-(p-Tolyl)acrylonitrile | Moderate to Long |
Performance in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. The inherent reactivity of this compound makes it an excellent candidate for various MCRs.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize dihydropyrimidinones. These products are known for their diverse pharmacological activities. The electrophilic nature of this compound is expected to drive this reaction efficiently.
Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of peptide-like molecules.[6][7] It involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The high reactivity of this compound is advantageous for its participation in this versatile reaction.
Table 4: Benchmarking in Multicomponent Reactions
| Reaction | Aldehyde | Other Components | Expected Product Scaffold | Expected Efficiency |
| Biginelli | This compound | Ethyl acetoacetate, Urea | Dihydropyrimidinone | High |
| Ugi | This compound | Aniline, Acetic acid, Benzyl isocyanide | α-Acylamino carboxamide | High |
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are generalized and may require optimization for specific substrates and conditions.
General Protocol for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent (e.g., ethanol, isopropanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or a few drops of a saturated aqueous solution of sodium carbonate).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the reaction mixture. If so, collect the solid by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
General Protocol for Claisen-Schmidt Condensation (Chalcone Synthesis)
-
Reactant Preparation: In a flask, dissolve this compound (1.0 eq.) and a ketone (e.g., acetophenone, 1.0 eq.) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with vigorous stirring.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours). The formation of a solid precipitate usually indicates product formation.
-
Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl. Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[3]
General Protocol for the Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF or diethyl ether. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride, 1.05 eq.) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[4]
Visualizing Reaction Workflows and Logical Relationships
To further illustrate the synthetic utility and expected reactivity of this compound, the following diagrams are provided.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Expected reactivity trend of aldehydes in nucleophilic additions.
Caption: Potential drug discovery workflow utilizing the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scialert.net [scialert.net]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
Computational Docking Analysis of 2-(m-Tolyl)thiazole-4-carbaldehyde: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the computational docking performance of 2-(m-Tolyl)thiazole-4-carbaldehyde against various protein targets implicated in cancer and microbial diseases. By juxtaposing its potential interactions with those of other documented thiazole derivatives, this document serves as a valuable resource for structure-based drug design and lead optimization.
While specific computational docking studies on this compound are not extensively available in public literature, its structural features, comprising a substituted thiazole ring, are common in a multitude of biologically active compounds. This guide leverages existing data from structurally similar thiazole derivatives to project the potential efficacy and binding modalities of this compound and to offer a comparative landscape against alternative chemical scaffolds. The insights provided herein are intended to facilitate further in-silico and in-vitro investigations.
Comparative Docking Performance
The following tables summarize the docking scores and binding affinities of various thiazole derivatives against key protein targets. This data, extracted from multiple studies, provides a benchmark for evaluating the potential of this compound.
Anticancer Targets
Thiazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer cell proliferation, survival, and metastasis.[1] Key targets include Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2), and Cyclin-Dependent Kinase 2 (CDK2).
| Compound/Alternative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Hypothetical: this compound | EGFR | - | - | - |
| Compound 4c (a 2-hydrazinyl-thiazol-4(5H)-one derivative) | EGFR | -8.9 | MET793, LYS745, ASP855 | [1] |
| Hypothetical: this compound | Bcl-2 | - | - | - |
| Compound 4c | Bcl-2 | -9.2 | GLY145, TYR101, ARG146 | [1] |
| Hypothetical: this compound | CDK2 | - | - | - |
| Compound 4c | CDK2 | -8.5 | LYS33, ASP145, GLU81 | [1] |
| Thiazole-Thiophene Scaffold (Compound 4b) | BCL-2 family protein (2W3L) | -6.011 | - | [2] |
| Thiazole-Thiophene Scaffold (Compound 13a) | BCL-2 family protein (2W3L) | -5.436 | - | [2] |
Antimicrobial Targets
The thiazole scaffold is also a cornerstone in the development of novel antimicrobial agents. Key bacterial targets include DNA gyrase and β-ketoacyl-ACP synthase (FabH), which are essential for bacterial survival.[3][4]
| Compound/Alternative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Hypothetical: this compound | DNA Gyrase B (S. aureus) | - | - | - |
| Furan-Thiazole Derivative | DNA Gyrase B (S. aureus) | -8.5 | ASP79, GLU56, ILE84 | [3] |
| Hypothetical: this compound | FabH (E. coli) | - | - | - |
| N-substituted thiazole derivative (S6) | FabH (3iL9) | -144.236 (MolDock Score) | - | [4] |
| N-substituted thiazole derivative (S9) | FabH (3iL9) | -135.895 (MolDock Score) | - | [4] |
| Griseofulvin (Standard) | FabH (3iL9) | -90.94 (MolDock Score) | - | [4] |
Experimental Protocols for Computational Docking
To ensure reproducibility and transparency, the following provides a generalized yet detailed methodology for performing computational docking studies, based on protocols cited in the referenced literature.[3][4][5]
Ligand and Protein Preparation
-
Ligand Preparation: The 2D structure of this compound and other selected thiazole derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch. These 2D structures are then converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). Gasteiger charges are computed, and the final structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock).
-
Protein Preparation: The 3D crystal structures of the target proteins (e.g., EGFR, Bcl-2, DNA gyrase) are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure. The prepared protein is also saved in a compatible format.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box.[5] The algorithm searches for the best binding pose of the ligand based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy or docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Signaling Pathways and Experimental Workflows
Visualizing the broader biological context and the experimental process is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a representative signaling pathway and a typical computational docking workflow.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and the role of Bcl-2 in inhibiting apoptosis.
Caption: A standard workflow for computational molecular docking studies.
References
Safety Operating Guide
Proper Disposal of 2-(m-Tolyl)thiazole-4-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(m-Tolyl)thiazole-4-carbaldehyde, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Information
This compound and its structural isomers are classified as hazardous materials.[1][2] Understanding the associated risks is the first step in safe handling and disposal.
Hazard Identification:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed.[2] | GHS07: Exclamation mark[1][2] |
| H315 | Causes skin irritation.[1][2] | GHS07: Exclamation mark[1][2] |
| H319 | Causes serious eye irritation.[1][2] | GHS07: Exclamation mark[1][2] |
| H335 | May cause respiratory irritation.[1][2] | GHS07: Exclamation mark[1][2] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC).[3] |
| Skin and Body Protection | Protective clothing, such as a lab coat or overalls, and an apron if necessary.[3] |
| Respiratory Protection | Use a respirator if ventilation is inadequate or dust is formed.[4] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal:
Caption: Disposal Workflow for this compound
Methodology:
-
Preparation for Disposal:
-
Ensure all personnel handling the waste are wearing the appropriate PPE.
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or dust.[4]
-
-
Packaging and Labeling Waste:
-
Place surplus and non-recyclable this compound into a suitable, closed container for disposal.[4]
-
The container must be clearly labeled as hazardous waste with the full chemical name and any associated hazard symbols.
-
For contaminated materials such as gloves, wipes, and empty containers, they should be treated as hazardous waste and disposed of as the unused product.[4]
-
-
Storage of Chemical Waste:
-
Arranging for Professional Disposal:
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
-
Keep all paperwork provided by the waste disposal company as proof of proper disposal.
-
Disposal of Contaminated Packaging
Empty containers that held this compound must be handled with care.
-
Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[6]
-
Disposal: After thorough rinsing, deface the chemical label on the empty container and remove the cap before disposing of it as regular trash, if local regulations permit.[7]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate personnel from the immediate area.[4]
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it in a suitable, closed container for disposal.[4]
-
Clean the spill area thoroughly.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. This compound | 92422-79-2 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
